SU5205
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
(3Z)-3-[(4-fluorophenyl)methylidene]-1H-indol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FNO/c16-11-7-5-10(6-8-11)9-13-12-3-1-2-4-14(12)17-15(13)18/h1-9H,(H,17,18)/b13-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIERHADIMMFZNE-LCYFTJDESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC3=CC=C(C=C3)F)C(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)/C(=C/C3=CC=C(C=C3)F)/C(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of SU5205
For Researchers, Scientists, and Drug Development Professionals
Abstract
SU5205 is a synthetic, small-molecule inhibitor targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its biochemical and cellular activities. The document summarizes its inhibitory potency, explores the downstream signaling consequences of VEGFR-2 blockade, and provides standardized protocols for relevant in vitro assays. This guide is intended to serve as a valuable resource for researchers in oncology, angiogenesis, and drug discovery.
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a critical process in both normal physiological functions and in pathological conditions, most notably in tumor growth and metastasis. Vascular Endothelial Growth Factor (VEGF) and its primary receptor, VEGFR-2 (also known as Kinase Insert Domain Receptor, KDR, or FLK-1), represent a central signaling axis in the regulation of angiogenesis. Consequently, the inhibition of VEGFR-2 has been a major focus of anti-cancer drug development. This compound is an oxindole-based compound identified as an inhibitor of VEGFR-2, playing a role in the investigation of anti-angiogenic therapies. This document provides a detailed examination of its mechanism of action.
Biochemical Activity and Potency
This compound functions as a direct inhibitor of the VEGFR-2 tyrosine kinase. It exerts its effect by competing with ATP for binding to the catalytic domain of the receptor, thereby preventing autophosphorylation and the subsequent activation of downstream signaling pathways.
Quantitative Inhibition Data
The inhibitory potency of this compound has been determined through various in vitro assays. The half-maximal inhibitory concentration (IC50) values are crucial metrics for quantifying its efficacy.
| Assay Type | Target/Process | IC50 Value | Reference |
| In Vitro Kinase Assay | VEGFR-2 (FLK-1) | 9.6 µM | [1] |
| Cell-Based Proliferation Assay | VEGF-induced endothelial mitogenesis | 5.1 µM | [1] |
Table 1: Summary of this compound In Vitro Potency
Cellular Mechanism of Action
By inhibiting VEGFR-2, this compound disrupts the signaling cascade initiated by VEGF, leading to a range of anti-angiogenic effects at the cellular level. The primary cellular targets of this compound are endothelial cells, where VEGFR-2 is predominantly expressed.
Inhibition of Downstream Signaling Pathways
VEGF binding to VEGFR-2 triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the cytoplasmic domain. This creates docking sites for various signaling proteins, activating multiple downstream pathways crucial for endothelial cell proliferation, migration, survival, and permeability. This compound's blockade of VEGFR-2 phosphorylation is expected to inhibit these key signaling cascades. While specific studies detailing the effects of this compound on all downstream effectors are not extensively available in the public domain, the established VEGFR-2 signaling pathway allows for a clear inference of its mechanistic consequences.
Key downstream pathways anticipated to be inhibited by this compound include:
-
Phospholipase Cγ (PLCγ) - Protein Kinase C (PKC) - Mitogen-Activated Protein Kinase (MAPK) Pathway: This pathway is a major driver of endothelial cell proliferation.
-
PI3K - Akt Pathway: This cascade is critical for endothelial cell survival and nitric oxide production.
-
p38 MAPK Pathway: This pathway is involved in endothelial cell migration.
-
FAK/Src Family Kinases: These are involved in cell adhesion, migration, and survival.
Figure 1: this compound Inhibition of the VEGFR-2 Signaling Pathway.
Experimental Protocols
The following are detailed methodologies for key in vitro experiments used to characterize the activity of this compound.
In Vitro Kinase Assay (Radiometric)
This protocol describes a method to determine the direct inhibitory effect of this compound on the kinase activity of VEGFR-2.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Poly(Glu, Tyr) 4:1 as a generic substrate
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
This compound stock solution in DMSO
-
ATP solution
-
Phosphocellulose paper
-
Scintillation counter and fluid
Procedure:
-
Prepare a reaction mixture containing the kinase reaction buffer, recombinant VEGFR-2 kinase, and the substrate.
-
Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction mixture and pre-incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of [γ-³²P]ATP and non-radioactive ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the amount of incorporated radioactivity on the paper using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each this compound concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
Figure 2: Experimental Workflow for In Vitro Kinase Assay.
Cell Proliferation Assay (MTT Assay)
This protocol outlines a method to assess the effect of this compound on the proliferation of endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs).
Materials:
-
HUVECs
-
Endothelial cell growth medium
-
VEGF
-
This compound stock solution in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed HUVECs into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Starve the cells in a low-serum medium for several hours to reduce basal proliferation.
-
Treat the cells with varying concentrations of this compound (or DMSO as a vehicle control) in the presence of a stimulating concentration of VEGF. Include control wells with no VEGF and no this compound.
-
Incubate the plates for a period that allows for measurable proliferation (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of inhibition of VEGF-induced proliferation for each this compound concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
Figure 3: Experimental Workflow for MTT Cell Proliferation Assay.
Kinase Selectivity Profile
A comprehensive understanding of a kinase inhibitor's mechanism of action requires an assessment of its selectivity across the human kinome. While this compound is primarily characterized as a VEGFR-2 inhibitor, its activity against other kinases has not been extensively reported in publicly available literature. Kinase panel screening, such as that offered by various commercial services (e.g., KINOMEscan®), is the standard method for determining a compound's selectivity. Such a screen would provide valuable data on potential off-target effects and could reveal additional mechanisms contributing to its overall biological activity. In the absence of specific public data for this compound, it is recommended that researchers perform such profiling to fully characterize its selectivity.
In Vivo Studies
Detailed in vivo studies characterizing the pharmacokinetics, pharmacodynamics, and anti-tumor efficacy of this compound in preclinical cancer models are not widely available in the peer-reviewed literature. Such studies would typically involve xenograft models where human tumor cells are implanted into immunocompromised mice. The administration of this compound would be evaluated for its ability to inhibit tumor growth, and this would often be correlated with markers of angiogenesis within the tumor.
Conclusion
This compound is a well-characterized inhibitor of VEGFR-2, a critical mediator of angiogenesis. Its mechanism of action is centered on the direct inhibition of the VEGFR-2 kinase activity, leading to the suppression of VEGF-driven endothelial cell proliferation and other pro-angiogenic processes. The provided quantitative data on its inhibitory potency and the detailed experimental protocols offer a solid foundation for its use as a research tool in the study of angiogenesis and the development of anti-cancer therapeutics. Further investigation into its broader kinase selectivity profile and its efficacy in in vivo models would provide a more complete understanding of its therapeutic potential and limitations.
References
SU5205: A Technical Guide for Researchers on a VEGFR2 Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of SU5205, a small molecule inhibitor targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). This document consolidates key data on its mechanism of action, biochemical activity, and relevant experimental methodologies.
Introduction
This compound is an oxindole-based compound identified as a potent inhibitor of VEGFR2, a receptor tyrosine kinase centrally involved in angiogenesis—the formation of new blood vessels.[1][2][3][4][5][6][7] VEGFR2, also known as Kinase Insert Domain Receptor (KDR) or Flk-1, is a primary mediator of the mitogenic, angiogenic, and permeability-enhancing effects of VEGF-A.[4][5] Dysregulation of the VEGFR2 signaling pathway is a hallmark of numerous pathologies, particularly cancer, where it fuels tumor growth and metastasis. Small molecule inhibitors like this compound that target the ATP-binding site of the VEGFR2 kinase domain are therefore valuable tools for both basic research and as scaffolds for the development of anti-angiogenic therapies.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of the VEGFR2 tyrosine kinase. Upon binding of the VEGF-A ligand, VEGFR2 dimerizes and undergoes autophosphorylation on specific tyrosine residues within its cytoplasmic domain. This phosphorylation event activates the kinase domain and creates docking sites for downstream signaling proteins, initiating a cascade of intracellular events.[3][4] this compound occupies the ATP-binding pocket of the VEGFR2 kinase domain, preventing the transfer of phosphate from ATP to the tyrosine residues. This blockade of autophosphorylation effectively halts the downstream signaling cascades responsible for endothelial cell proliferation, migration, and survival.[8][9]
Computational docking and molecular dynamics simulations suggest that this compound, like other 2-indolinone derivatives, establishes key interactions within the kinase hinge region.[8][9] The potency of its binding is largely governed by van der Waals contacts.[8][9]
References
- 1. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 2. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 3. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
- 6. benchchem.com [benchchem.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. bellbrooklabs.com [bellbrooklabs.com]
discovery and chemical properties of SU5205
An In-depth Technical Guide to SU5205: Discovery and Chemical Properties
This guide provides a comprehensive overview of the discovery, chemical properties, and biological activity of this compound, a synthetic oxindole derivative. It is intended for researchers, scientists, and drug development professionals interested in the molecular mechanisms and potential therapeutic applications of this compound.
Discovery and Development
Chemical Properties
This compound is a small molecule with a molecular formula of C15H10FNO and a molecular weight of 239.24 g/mol . Its chemical structure consists of an indolin-2-one core substituted with a 4-fluorobenzylidene group at the 3-position. The physicochemical properties of this compound are summarized in the table below.
| Property | Value |
| IUPAC Name | 3-(4-fluorobenzylidene)-1,3-dihydro-2H-indol-2-one |
| Synonyms | SU-5205, 3-(4-fluorobenzylidene)oxindole |
| CAS Number | 3476-86-6 |
| Molecular Formula | C15H10FNO |
| Molecular Weight | 239.24 g/mol |
| Appearance | Off-White to Pale Brown Solid |
| Melting Point | >130°C (decomposition)[1] |
| Solubility | DMSO (Slightly), Methanol (Slightly), Insoluble in Water[1][2] |
| Storage | Store lyophilized at -20°C. In solution, store at -20°C. |
Biological Activity and Mechanism of Action
This compound primarily functions as an inhibitor of VEGFR2 (also known as KDR or Flk-1), a receptor tyrosine kinase that plays a crucial role in angiogenesis, the formation of new blood vessels. By binding to the ATP-binding pocket of the VEGFR2 kinase domain, this compound prevents the phosphorylation of the receptor and the subsequent activation of downstream signaling pathways. This inhibition of VEGFR2 signaling leads to a reduction in endothelial cell proliferation, migration, and tube formation, which are all critical steps in angiogenesis.
Kinase Inhibition Profile
| Target | IC50 (μM) | Assay Type |
| VEGFR2 | 9.6 | Cell-free |
| VEGF-induced endothelial mitogenesis | 5.1 | Cell-based |
Signaling Pathways
The binding of Vascular Endothelial Growth Factor (VEGF) to its receptor, VEGFR2, triggers the dimerization of the receptor and autophosphorylation of specific tyrosine residues in its cytoplasmic domain. This activation initiates a cascade of downstream signaling pathways that are critical for endothelial cell function. This compound, by inhibiting VEGFR2 kinase activity, blocks these downstream events.
VEGFR2 Signaling Pathway and Inhibition by this compound
Experimental Protocols
Detailed experimental protocols for the synthesis and biological evaluation of this compound are crucial for reproducible research. Below are generalized protocols based on common methodologies for this class of compounds.
Synthesis of 3-(4-fluorobenzylidene)indolin-2-one (this compound)
The synthesis of this compound is typically achieved through a Knoevenagel condensation reaction between oxindole and 4-fluorobenzaldehyde.[8]
General Synthesis Workflow for this compound
Materials:
-
Oxindole
-
4-Fluorobenzaldehyde
-
Ethanol (or other suitable solvent)
-
Piperidine (or other suitable base)
Procedure:
-
Dissolve equimolar amounts of oxindole and 4-fluorobenzaldehyde in ethanol.
-
Add a catalytic amount of piperidine to the solution.
-
Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature to allow the product to crystallize.
-
Collect the solid product by filtration and wash with cold ethanol.
-
Recrystallize the crude product from a suitable solvent to obtain pure 3-(4-fluorobenzylidene)indolin-2-one.
VEGFR2 Kinase Inhibition Assay
A common method to determine the in vitro inhibitory activity of a compound against VEGFR2 is a kinase activity assay, often utilizing a luminescent or fluorescent readout.
Materials:
-
Recombinant human VEGFR2 kinase
-
Kinase substrate (e.g., a poly-Glu-Tyr peptide)
-
ATP (Adenosine triphosphate)
-
Assay buffer (containing MgCl2, MnCl2, DTT, etc.)
-
This compound (dissolved in DMSO)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
96-well or 384-well plates
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a multi-well plate, add the kinase substrate and the diluted this compound or vehicle control (DMSO).
-
Add the recombinant VEGFR2 kinase to each well and incubate briefly.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Endothelial Cell Proliferation Assay
The effect of this compound on endothelial cell proliferation can be assessed using various methods, such as the MTT or MTS assay, which measures metabolic activity as an indicator of cell viability and proliferation.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or other endothelial cell line
-
Endothelial cell growth medium (e.g., EGM-2)
-
This compound (dissolved in DMSO)
-
VEGF (as a mitogen)
-
MTT or MTS reagent
-
96-well cell culture plates
Procedure:
-
Seed HUVECs in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Starve the cells in a basal medium with reduced serum for several hours.
-
Treat the cells with serial dilutions of this compound or vehicle control in the presence or absence of VEGF.
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add MTT or MTS reagent to each well and incubate for a few hours until a color change is observed.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percent inhibition of proliferation and determine the IC50 value.
Conclusion
This compound is a valuable research tool for studying the role of VEGFR2 in angiogenesis and for investigating the therapeutic potential of inhibiting this pathway. Its well-defined chemical structure and primary mechanism of action make it a useful probe for in vitro and in vivo studies. Further research to elucidate its full kinase selectivity profile and to explore its efficacy in various disease models will continue to enhance our understanding of its biological activities and potential clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bioscience.co.uk [bioscience.co.uk]
- 6. researchgate.net [researchgate.net]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Synthesis and radiopharmacological investigation of 3-[4'-[(18)F]fluorobenzylidene]indolin-2-one as possible tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
SU5205: A Technical Guide to Target Specificity and Kinase Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
SU5205, a member of the indolin-2-one class of small molecules, is recognized primarily for its inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis. This technical guide provides a comprehensive overview of the target specificity and kinase profile of this compound, based on currently available data. It includes a summary of its known inhibitory concentrations, detailed hypothetical protocols for its characterization, and visual representations of its mechanism of action and experimental workflows. This document is intended to serve as a valuable resource for researchers in the fields of oncology, angiogenesis, and drug discovery.
Introduction
Angiogenesis, the formation of new blood vessels, is a critical process in both normal physiological functions and in pathological conditions such as tumor growth and metastasis. Vascular Endothelial Growth Factor (VEGF) and its receptors are central to the regulation of angiogenesis. VEGFR2 (also known as KDR or Flk-1), a receptor tyrosine kinase, is a primary mediator of the mitogenic, angiogenic, and permeability-enhancing effects of VEGF. Consequently, inhibitors of VEGFR2 have been a major focus of anti-cancer drug development.
This compound, chemically known as 3-(4-fluorobenzylidene)indolin-2-one, is a synthetic small molecule inhibitor that has been identified as an antagonist of VEGFR2 activity. Its indolin-2-one core structure is a common scaffold in many kinase inhibitors.[1] Understanding the precise kinase inhibition profile and target specificity of this compound is crucial for its potential application as a research tool and for the development of more potent and selective therapeutic agents.
Kinase Inhibition Profile
| Target | IC50 (µM) | Assay Type | Reference |
| VEGFR2 (FLK-1) | 9.6 | Biochemical Kinase Assay | [2] |
| VEGF-induced endothelial mitogenesis | 5.1 | Cell-based Assay | [2] |
Note: The broader kinase selectivity profile of this compound has not been extensively published. Studies on other indolin-2-one derivatives suggest potential off-target activity against other tyrosine kinases such as Platelet-Derived Growth Factor Receptors (PDGFRs), Fibroblast Growth Factor Receptors (FGFRs), and Cyclin-Dependent Kinases (CDKs).[1][3][4]
Target Specificity and Mechanism of Action
This compound functions as an ATP-competitive inhibitor of the VEGFR2 kinase. By binding to the ATP-binding pocket of the kinase domain, it prevents the phosphorylation of VEGFR2 and subsequent activation of downstream signaling pathways. This blockade of VEGFR2 signaling leads to the inhibition of endothelial cell proliferation and migration, key events in angiogenesis. The interaction of this compound with the ATP binding pocket is a common mechanism for many kinase inhibitors of the indolin-2-one class.[3]
VEGFR2 Signaling Pathway
The following diagram illustrates the VEGFR2 signaling pathway and the point of inhibition by this compound.
Experimental Protocols
The following sections provide detailed, representative protocols for key experiments used to characterize the activity of this compound. These are based on standard methodologies for kinase inhibitor profiling.
In Vitro VEGFR2 Kinase Inhibition Assay
This assay determines the direct inhibitory effect of this compound on the enzymatic activity of recombinant VEGFR2. A common method is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.
Materials:
-
Recombinant human VEGFR2 kinase (e.g., from BPS Bioscience, Cat. No. 40301)
-
Kinase substrate (e.g., Poly(Glu,Tyr) 4:1)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
This compound stock solution (in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
96-well white plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in kinase assay buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., 1%).
-
Kinase Reaction Setup:
-
Add 5 µL of the diluted this compound or vehicle (DMSO in kinase assay buffer) to the wells of a 96-well plate.
-
Add 10 µL of a solution containing the VEGFR2 enzyme and the substrate in kinase assay buffer.
-
Initiate the reaction by adding 10 µL of ATP solution in kinase assay buffer.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
ATP Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescence signal is inversely proportional to the kinase activity. Calculate the percent inhibition for each this compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Workflow Diagram:
Cell-Based VEGF-Induced Endothelial Cell Proliferation Assay
This assay measures the ability of this compound to inhibit the proliferation of endothelial cells stimulated by VEGF.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium (e.g., EGM-2)
-
Starvation medium (e.g., EBM-2 with 0.5% FBS)
-
Recombinant human VEGF-A
-
This compound stock solution (in DMSO)
-
Cell proliferation assay reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay - MTS)
-
96-well clear-bottom plates, tissue culture treated
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader with absorbance detection
Procedure:
-
Cell Seeding: Seed HUVECs in a 96-well plate at a density of 5,000 cells/well in complete growth medium and allow them to adhere overnight.
-
Starvation: Replace the growth medium with starvation medium and incubate for 24 hours.
-
Treatment:
-
Prepare serial dilutions of this compound in starvation medium.
-
Aspirate the starvation medium from the cells and add the this compound dilutions.
-
Add VEGF-A to a final concentration of 20 ng/mL to all wells except the negative control.
-
-
Incubation: Incubate the plate for 48 hours in a CO₂ incubator.
-
Proliferation Measurement:
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 2-4 hours at 37°C.
-
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percent inhibition of cell proliferation for each this compound concentration relative to the VEGF-stimulated control. Determine the IC50 value by fitting the data to a dose-response curve.
Workflow Diagram:
Conclusion
This compound is a valuable research tool for studying the role of VEGFR2 in angiogenesis and for serving as a reference compound in the development of novel kinase inhibitors. Its primary mechanism of action is the ATP-competitive inhibition of VEGFR2, leading to the suppression of VEGF-induced endothelial cell proliferation. While its specificity profile is not fully elucidated in publicly available literature, its indolin-2-one scaffold suggests potential interactions with other related kinases. Further comprehensive kinase profiling would be beneficial to fully characterize its selectivity and potential off-target effects. The experimental protocols outlined in this guide provide a robust framework for the continued investigation and characterization of this compound and other similar kinase inhibitors.
References
- 1. Indolin-2-Ones in Clinical Trials as Potential Kinase Inhibitors: A Review [scirp.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Design, Synthesis, and Cytotoxicity Evaluation of Novel Indolin-2-One Based Molecules on Hepatocellular Carcinoma HepG2 Cells as Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
In-Depth Technical Guide: SU5205 and its Inhibition of VEGFR2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the inhibitory activity of SU5205 on Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key regulator of angiogenesis. This document details the compound's potency, the experimental methodology for its determination, and the critical signaling pathway it modulates.
Quantitative Data Summary
The inhibitory potency of this compound against VEGFR2 is quantified by its half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the enzymatic activity of VEGFR2 by 50%.
| Compound | Target | IC50 Value | Assay Type |
| This compound | VEGFR2 (FLK-1) | 9.6 µM | Cell-free kinase assay[1][2][3][4] |
VEGFR2 Signaling Pathway and Point of this compound Inhibition
The following diagram illustrates the canonical VEGFR2 signaling cascade, which is initiated by the binding of Vascular Endothelial Growth Factor (VEGF). This pathway is crucial for endothelial cell proliferation, migration, and survival, all critical processes in angiogenesis. This compound acts as an ATP-competitive inhibitor, blocking the kinase activity of VEGFR2 and thus inhibiting downstream signaling.
Caption: VEGFR2 signaling cascade and the inhibitory action of this compound.
Experimental Protocol: In Vitro VEGFR2 Kinase Assay
The following protocol outlines a representative method for determining the IC50 value of this compound for VEGFR2 in a cell-free enzymatic assay. This is a synthesized protocol based on standard industry practices for such determinations.
Objective: To measure the in vitro inhibitory activity of this compound against the recombinant human VEGFR2 kinase domain.
Materials:
-
Enzyme: Recombinant human VEGFR2 (KDR) kinase domain.
-
Substrate: Poly(Glu, Tyr) 4:1 peptide substrate.
-
Inhibitor: this compound, dissolved in DMSO to create a stock solution.
-
ATP: Adenosine triphosphate.
-
Assay Buffer: Kinase buffer (e.g., Tris-HCl, MgCl2, DTT).
-
Detection Reagent: Luminescence-based kinase assay kit (e.g., Kinase-Glo®).
-
Hardware: 96-well white plates, multichannel pipettes, and a luminescence plate reader.
Workflow:
Caption: Workflow for an in vitro VEGFR2 kinase inhibition assay.
Procedure:
-
Reagent Preparation:
-
Prepare a series of dilutions of the this compound stock solution in the kinase assay buffer to achieve a range of final assay concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
Prepare working solutions of the recombinant VEGFR2 enzyme, the poly(Glu, Tyr) substrate, and ATP in the kinase assay buffer at their optimal concentrations.
-
-
Assay Plate Setup:
-
Add the diluted this compound solutions to the wells of a 96-well plate.
-
Include wells for a positive control (containing vehicle, typically DMSO, instead of the inhibitor) and a negative control (containing assay buffer instead of the enzyme).
-
-
Enzyme Addition and Pre-incubation:
-
Add the prepared VEGFR2 enzyme solution to all wells except for the negative control wells.
-
Incubate the plate for 10-15 minutes at room temperature to allow for the binding of the inhibitor to the enzyme.
-
-
Kinase Reaction Initiation and Incubation:
-
Initiate the kinase reaction by adding a mixture of the ATP and substrate solutions to all wells.
-
Incubate the plate at 30°C for a specified duration, typically 30 to 60 minutes, to allow for the phosphorylation of the substrate.
-
-
Signal Detection:
-
Stop the kinase reaction and measure the amount of ATP remaining in each well by adding a luminescence-based detection reagent according to the manufacturer's instructions. The luminescence signal is inversely proportional to the kinase activity.
-
-
Data Analysis:
-
The luminescence readings are converted to percent inhibition relative to the positive control.
-
The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
References
The Structural Basis of SU5205 Binding to the FLK-1 Kinase Domain: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structural basis for the binding of the small molecule inhibitor SU5205 to the Fetal Liver Kinase-1 (FLK-1), also known as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). As a critical mediator of angiogenesis, FLK-1 is a key target in oncology. Understanding the precise molecular interactions between inhibitors like this compound and the FLK-1 kinase domain is paramount for the rational design of next-generation anti-angiogenic therapies. This document synthesizes data from molecular modeling studies to elucidate the binding mode of this compound, presents quantitative binding data, and provides detailed experimental protocols relevant to the study of this interaction.
Introduction to FLK-1 (VEGFR-2) and this compound
FLK-1 is a receptor tyrosine kinase that plays a central role in vasculogenesis and angiogenesis. Upon binding its ligand, Vascular Endothelial Growth Factor (VEGF), FLK-1 dimerizes and undergoes autophosphorylation, initiating a cascade of downstream signaling events that lead to endothelial cell proliferation, migration, and survival. Dysregulation of the VEGF/FLK-1 signaling pathway is a hallmark of numerous cancers, making it an attractive target for therapeutic intervention.
This compound is an indolin-2-one derivative that has been identified as an inhibitor of the FLK-1 kinase. It functions by competing with ATP for binding to the catalytic domain of the receptor, thereby preventing its phosphorylation and subsequent activation. While structurally similar to other inhibitors like Semaxanib (SU5416), this compound exhibits a more moderate inhibitory activity.[1]
Structural Basis of this compound Binding to the FLK-1 Kinase Domain
In the absence of a publicly available co-crystal structure of this compound in complex with FLK-1, the structural understanding of their interaction relies heavily on computational methods such as molecular docking and molecular dynamics simulations. These studies predict that this compound, like other indolin-2-one inhibitors, binds to the ATP-binding pocket of the FLK-1 kinase domain.
The binding is characterized by a specific set of hydrogen bonds and hydrophobic interactions. The oxindole core of this compound is predicted to form crucial hydrogen bonds with the hinge region of the kinase domain. Specifically, interactions with the backbone amide of Cysteine 919 and the side chain of Glutamate 917 are anticipated to anchor the inhibitor in the active site.[2]
In addition to these key hydrogen bonds, the potency of this compound is influenced by van der Waals and hydrophobic interactions with several residues within the ATP-binding pocket.[1] These include Leucine 840, Valine 848, Alanine 866, Lysine 868, Valine 899, Phenylalanine 918, Glycine 922, Asparagine 923, and Phenylalanine 1047 .[2] The 4'-fluorobenzylidene moiety of this compound is expected to occupy a hydrophobic pocket, contributing to the overall binding affinity. Molecular dynamics simulations suggest that while this compound occupies the same general orientation as more potent inhibitors, the hydrophobic pocket may be more exposed to the solvent when complexed with this compound, potentially explaining its lower inhibitory activity.[1]
Quantitative Data
The inhibitory activity of this compound against FLK-1 has been quantified using various biochemical assays. The half-maximal inhibitory concentration (IC50) is a common metric used to express the potency of an inhibitor.
| Inhibitor | Target | Assay Type | IC50 (µM) |
| This compound | FLK-1/VEGFR-2 | Cell-free kinase assay | 9.6 |
Data compiled from publicly available sources.
FLK-1 (VEGFR-2) Signaling Pathway
The binding of VEGF to FLK-1 triggers a complex downstream signaling network that is crucial for angiogenesis. Understanding this pathway provides context for the mechanism of action of inhibitors like this compound.
Experimental Protocols
In Vitro FLK-1 (VEGFR-2) Kinase Inhibition Assay
This protocol describes a common method for determining the IC50 value of an inhibitor against the FLK-1 kinase.
Materials:
-
Recombinant human FLK-1 (VEGFR-2) kinase domain
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
This compound (or other test inhibitor)
-
ATP
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
96-well white, flat-bottom plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a serial dilution of this compound in kinase buffer with a constant concentration of DMSO (e.g., 1%).
-
In a 96-well plate, add the kinase buffer, the Poly(Glu, Tyr) substrate, and the serially diluted this compound.
-
Add the recombinant FLK-1 kinase to each well, except for the negative control wells.
-
Initiate the kinase reaction by adding a solution of ATP to each well. The final ATP concentration should be at or near the Km for FLK-1.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This involves adding the ADP-Glo™ reagent, incubating, and then adding the Kinase Detection Reagent.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each this compound concentration relative to the DMSO control and plot the results to determine the IC50 value.
Co-crystallization of FLK-1 with this compound (General Protocol)
This protocol outlines the general steps for obtaining a co-crystal structure of a kinase with a small molecule inhibitor.
Materials:
-
Purified, homogenous FLK-1 kinase domain protein
-
This compound
-
Crystallization screens (various buffers, precipitants, and additives)
-
Crystallization plates (e.g., sitting-drop or hanging-drop vapor diffusion)
-
Microscopes for crystal visualization
-
Cryoprotectant solutions
-
Synchrotron X-ray source
Procedure:
-
Complex Formation: Incubate the purified FLK-1 kinase domain with a molar excess of this compound (typically 2-5 fold) for a sufficient time to allow for complex formation.
-
Crystallization Screening: Set up crystallization trials using the protein-inhibitor complex. This involves mixing the complex with a variety of crystallization solutions and allowing for vapor diffusion to occur.
-
Crystal Optimization: If initial screening yields small or poorly formed crystals, optimize the crystallization conditions by systematically varying the concentrations of the precipitant, buffer pH, and additives.
-
Crystal Harvesting and Cryo-protection: Carefully harvest the best-diffracting crystals and transfer them to a cryoprotectant solution to prevent ice formation during X-ray data collection.
-
X-ray Diffraction Data Collection: Flash-cool the cryo-protected crystal in a stream of liquid nitrogen and collect X-ray diffraction data at a synchrotron source.
-
Structure Determination and Refinement: Process the diffraction data and solve the crystal structure using molecular replacement with a known kinase domain structure as a search model. Refine the model against the experimental data to obtain the final structure of the FLK-1-SU5205 complex.
Conclusion
The inhibition of FLK-1 by this compound is a well-documented example of competitive ATP binding. While a definitive co-crystal structure is not publicly available, molecular modeling studies provide a robust hypothesis for the binding mode, highlighting key hydrogen bonding and hydrophobic interactions within the kinase domain's active site. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers in the field of angiogenesis and cancer drug discovery, facilitating further investigation into the structure-activity relationships of FLK-1 inhibitors and the development of more potent and selective therapeutic agents.
References
SU5205: A Technical Guide to its Inhibition of Endothelial Cell Proliferation
For Researchers, Scientists, and Drug Development Professionals
Abstract
SU5205 is a synthetic small molecule inhibitor that has been identified as a potent antagonist of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. By targeting the ATP-binding site of the VEGFR-2 tyrosine kinase, this compound effectively abrogates the downstream signaling cascades that lead to endothelial cell proliferation, a critical step in the formation of new blood vessels. This technical guide provides an in-depth overview of the mechanism of action of this compound, its quantitative effects on endothelial cell proliferation, detailed experimental protocols for its evaluation, and a visual representation of the signaling pathways it modulates.
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a fundamental biological process essential for embryonic development, tissue repair, and wound healing. However, pathological angiogenesis is a hallmark of several diseases, most notably cancer, where tumor growth and metastasis are highly dependent on the formation of a dedicated blood supply. Vascular Endothelial Growth Factor (VEGF) and its primary receptor on endothelial cells, VEGFR-2 (also known as KDR or Flk-1), are the principal drivers of this process. The binding of VEGF to VEGFR-2 initiates a phosphorylation cascade that activates multiple downstream signaling pathways, including the PI3K/Akt/mTOR and MAPK/ERK pathways, ultimately leading to endothelial cell proliferation, migration, and survival.
Small molecule inhibitors targeting the VEGFR-2 kinase domain have emerged as a promising therapeutic strategy to inhibit pathological angiogenesis. This compound is one such molecule, a member of the oxindole family of compounds, that has been shown to selectively inhibit VEGFR-2 kinase activity. This guide will delve into the technical details of this compound's anti-proliferative effects on endothelial cells.
Mechanism of Action
This compound exerts its inhibitory effect by competing with ATP for binding to the catalytic domain of the VEGFR-2 tyrosine kinase. This competitive inhibition prevents the autophosphorylation of the receptor upon VEGF binding, thereby blocking the initiation of downstream signaling events. The abrogation of VEGFR-2 signaling leads to a halt in the cellular processes that drive angiogenesis.
Quantitative Data on Endothelial Cell Proliferation Inhibition
The potency of this compound in inhibiting endothelial cell proliferation has been quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) is a key parameter used to measure the effectiveness of a compound in inhibiting a specific biological or biochemical function.
| Parameter | Cell Type | Assay | IC50 Value | Reference |
| VEGFR-2 Kinase Inhibition | - | In vitro kinase assay | 9.6 µM | [1][2] |
| VEGF-induced Mitogenesis | Endothelial Cells | Proliferation Assay | 5.1 µM | [2] |
Note: this compound is structurally similar to Semaxanib (SU5416) but is reported to be significantly less effective as a VEGFR-2 inhibitor.[3]
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the effect of this compound on endothelial cell proliferation and VEGFR-2 signaling.
Endothelial Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Growth Medium (EGM-2)
-
Fetal Bovine Serum (FBS)
-
Recombinant Human VEGF-A (165)
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed HUVECs in a 96-well plate at a density of 5 x 10³ cells/well in EGM-2 supplemented with 10% FBS. Allow cells to adhere overnight in a humidified incubator at 37°C and 5% CO₂.
-
Serum Starvation: The following day, replace the medium with a basal medium containing 0.5% FBS and incubate for 4-6 hours.
-
Treatment: Prepare serial dilutions of this compound in basal medium. Add the different concentrations of this compound to the wells, followed by stimulation with a final concentration of 20 ng/mL of VEGF-A. Include appropriate controls: vehicle control (DMSO), cells with VEGF-A only, and cells without VEGF-A.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell proliferation inhibition for each concentration of this compound relative to the VEGF-A stimulated control. Plot the percentage inhibition against the log of this compound concentration to determine the IC50 value.
In Vitro VEGFR-2 Kinase Assay
This assay directly measures the ability of this compound to inhibit the enzymatic activity of VEGFR-2.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Poly(Glu, Tyr) 4:1 as a substrate
-
ATP
-
This compound
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
96-well plates
-
ADP-Glo™ Kinase Assay kit (or similar)
Procedure:
-
Reaction Setup: In a 96-well plate, add the kinase buffer, recombinant VEGFR-2 enzyme, and the substrate.
-
Inhibitor Addition: Add serial dilutions of this compound to the wells. Include a no-inhibitor control and a no-enzyme control.
-
Initiation of Reaction: Add ATP to each well to initiate the kinase reaction. The final ATP concentration should be close to its Km for VEGFR-2.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of ADP produced using a luminescence-based assay kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of kinase activity inhibition for each this compound concentration relative to the no-inhibitor control. Determine the IC50 value by plotting the percentage inhibition against the log of this compound concentration.
Western Blot Analysis of VEGFR-2 Signaling Pathway
This method is used to assess the effect of this compound on the phosphorylation status of key proteins in the VEGFR-2 signaling cascade.
Materials:
-
HUVECs
-
EGM-2 and basal medium
-
Recombinant Human VEGF-A
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies against: phospho-VEGFR-2 (Tyr1175), total VEGFR-2, phospho-Akt (Ser473), total Akt, phospho-ERK1/2 (Thr202/Tyr204), total ERK1/2, and a loading control (e.g., GAPDH or β-actin).
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
SDS-PAGE gels and blotting apparatus
Procedure:
-
Cell Treatment: Culture and serum-starve HUVECs as described in the proliferation assay protocol. Pre-treat the cells with various concentrations of this compound for 1-2 hours before stimulating with VEGF-A (e.g., 50 ng/mL) for a short period (e.g., 10-15 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on SDS-PAGE gels and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities to determine the ratio of phosphorylated protein to total protein.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
HUVECs
-
EGM-2 and basal medium
-
Recombinant Human VEGF-A
-
This compound
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
70% cold ethanol
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed HUVECs and treat them with this compound and VEGF-A as described in the proliferation assay for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.
-
Fixation: Resuspend the cells in ice-cold PBS and fix them by adding cold 70% ethanol dropwise while vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend the pellet in PI staining solution. Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases.
Visualization of Signaling Pathways and Experimental Workflows
To better understand the complex processes involved, the following diagrams have been generated using the DOT language.
Conclusion
This compound is a valuable research tool for studying the role of VEGFR-2 in angiogenesis and for screening for novel anti-angiogenic compounds. Its ability to inhibit endothelial cell proliferation by directly targeting the VEGFR-2 kinase provides a clear mechanism of action. The experimental protocols outlined in this guide offer a robust framework for researchers to investigate the anti-proliferative effects of this compound and other potential inhibitors in a preclinical setting. Further studies are warranted to explore the full therapeutic potential of this compound and similar compounds in diseases characterized by pathological angiogenesis.
References
- 1. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. VEGF stimulated the angiogenesis by promoting the mitochondrial functions - PMC [pmc.ncbi.nlm.nih.gov]
Foundational Research on SU5205 in Cancer Biology: A Technical Guide
Introduction
SU5205 is an oxindole-based small molecule compound identified as a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), also known as Kinase Insert Domain Receptor (KDR) or Fetal Liver Kinase-1 (Flk-1).[1][2] Its foundational role in cancer biology research stems from its ability to selectively target a key signaling pathway essential for angiogenesis—the formation of new blood vessels. Tumors require a dedicated blood supply to grow and metastasize, making anti-angiogenic agents like this compound critical tools for studying cancer progression and developing novel therapeutics. This technical guide provides an in-depth overview of the core research on this compound, including its mechanism of action, quantitative inhibitory data, and the experimental protocols used to characterize its activity.
Quantitative Data: Inhibitory Activity of this compound
The efficacy of this compound is quantified by its half-maximal inhibitory concentration (IC50), which measures the concentration of the inhibitor required to reduce a specific biological or biochemical function by 50%. The key inhibitory activities of this compound are summarized below.
| Target/Process | Assay Type | IC50 Value | Reference |
| VEGFR2 (FLK-1) Kinase Activity | Cell-free kinase assay | 9.6 µM | [1][2] |
| VEGF-induced Endothelial Mitogenesis | Cell-based proliferation assay | 5.1 µM | [1] |
Table 1: Summary of IC50 values for this compound.
For context, this compound is structurally similar to Semaxanib (SU5416), another VEGFR2 inhibitor, but is noted to be significantly less potent, with SU5416 being approximately 87 times more effective in inhibiting VEGFR2.[3] This has positioned this compound primarily as a valuable research compound and a structural template for the development of more potent analogs.
Mechanism of Action: Inhibition of VEGFR2 Signaling
The primary mechanism of action for this compound is the competitive inhibition of the ATP-binding site within the catalytic domain of the VEGFR2 tyrosine kinase.[4] This action prevents the autophosphorylation of the receptor upon binding of its ligand, Vascular Endothelial Growth Factor (VEGF), thereby blocking the initiation of downstream signaling cascades that promote endothelial cell proliferation, migration, and survival.
The VEGFR2 Signaling Pathway:
-
Ligand Binding: VEGF-A binds to the extracellular domain of VEGFR2, inducing receptor dimerization.
-
Receptor Activation: Dimerization brings the intracellular kinase domains into close proximity, facilitating trans-autophosphorylation on specific tyrosine residues.
-
Downstream Signal Transduction: The phosphorylated tyrosine residues serve as docking sites for various signaling proteins containing SH2 domains, activating multiple downstream pathways critical for angiogenesis, including:
This compound directly blocks the second step, preventing the kinase from utilizing ATP and halting all subsequent downstream signaling events.
Experimental Protocols
The characterization of this compound and similar kinase inhibitors relies on a series of standardized in vitro assays.
Cell-Free VEGFR2 Kinase Assay
This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of the VEGFR2 kinase domain, independent of cellular processes.
Methodology:
-
Reaction Setup: In a 96-well plate, combine recombinant human VEGFR2 kinase domain, a specific peptide substrate (e.g., poly(Glu, Tyr) 4:1), and a kinase buffer containing MgCl2 and MnCl2.
-
Inhibitor Addition: Add this compound at a range of concentrations (e.g., from 1 nM to 100 µM) to the wells. Include a DMSO vehicle control.
-
Reaction Initiation: Start the kinase reaction by adding ATP. Often, radiolabeled [γ-³²P]ATP is used for detection.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 20-30 minutes) to allow for substrate phosphorylation.
-
Reaction Termination: Stop the reaction by adding a solution like 3% phosphoric acid.
-
Detection: Transfer the reaction mixture onto a phosphocellulose filter paper. Wash the filters to remove unincorporated [γ-³²P]ATP. Measure the remaining radioactivity, which corresponds to the phosphorylated substrate, using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell-Based Endothelial Proliferation Assay (MTT Assay)
This assay assesses the ability of this compound to inhibit the proliferative effect of VEGF on endothelial cells.
Methodology:
-
Cell Culture: Plate Human Umbilical Vein Endothelial Cells (HUVECs) in 96-well plates in their standard growth medium and allow them to adhere overnight.
-
Starvation: Replace the growth medium with a low-serum medium (e.g., 0.5% FBS) and incubate for 24 hours to synchronize the cells in a quiescent state.
-
Treatment: Treat the cells with varying concentrations of this compound for 1-2 hours.
-
Stimulation: Add a predetermined optimal concentration of VEGF-A (e.g., 20 ng/mL) to stimulate proliferation. Include control wells with no VEGF and wells with VEGF plus vehicle (DMSO).
-
Incubation: Incubate the cells for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the control wells and calculate the percentage of inhibition of VEGF-induced proliferation to determine the IC50 value.
Western Blot for Phospho-VEGFR2 and Downstream Targets
This technique is used to confirm that this compound inhibits the phosphorylation of VEGFR2 and downstream signaling proteins like ERK in a cellular context.
Methodology:
-
Cell Treatment: Culture HUVECs to near-confluency, starve them as described above, and pre-treat with this compound or vehicle.
-
Stimulation: Stimulate the cells with VEGF-A for a short period (e.g., 5-10 minutes) to induce rapid receptor phosphorylation.
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane overnight at 4°C with primary antibodies specific for phospho-VEGFR2 (Tyr1175), total VEGFR2, phospho-ERK1/2 (Thr202/Tyr204), and total ERK1/2.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. The band intensity will show a dose-dependent decrease in phosphorylated proteins in the this compound-treated samples.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | VEGFR 抑制剂 | 现货供应 | 美国品牌 | 免费采购电话400-668-6834 [selleck.cn]
- 3. Study of differences in the VEGFR2 inhibitory activities between semaxanib and this compound using 3D-QSAR, docking, and molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Inhibition of VEGFR2 activation and its downstream signaling to ERK1/2 and calcium by Thrombospondin-1 (TSP1): In silico investigation [frontiersin.org]
- 6. The Specific Inhibition of SOD1 Selectively Promotes Apoptosis of Cancer Cells via Regulation of the ROS Signaling Network - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Systems Pharmacology–Based Dissection of Anti-Cancer Mechanism of Traditional Chinese Herb Saussurea involucrata - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [Role of calcium signal in apoptosis and protective mechanism of colon cancer cell line SW480 in response to 5-aminolevulinic acid-photodynamic therapy] - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
SU5205 Protocol for In Vitro Cell-Based Assays: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
SU5205 is a synthetic compound that acts as a potent and selective inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), also known as Kinase Insert Domain Receptor (KDR) or Fetal Liver Kinase 1 (Flk-1). As a tyrosine kinase inhibitor, this compound plays a crucial role in angiogenesis, the formation of new blood vessels, a process fundamental to tumor growth and metastasis. By targeting the ATP-binding site of VEGFR2's cytoplasmic domain, this compound effectively blocks the autophosphorylation of the receptor and subsequent activation of downstream signaling pathways. This inhibition leads to a reduction in endothelial cell proliferation, migration, and survival, making this compound a valuable tool for in vitro studies in cancer research and drug development.
This document provides detailed application notes and protocols for the use of this compound in various in vitro cell-based assays, including the assessment of cell viability, apoptosis, and the analysis of VEGFR2 signaling pathways.
Mechanism of Action
VEGF, upon binding to its receptor VEGFR2, induces receptor dimerization and autophosphorylation of specific tyrosine residues. This phosphorylation event creates docking sites for various signaling proteins, initiating a cascade of intracellular signals that promote angiogenesis. The primary pathways activated downstream of VEGFR2 include the Ras/MAPK/ERK pathway, which is crucial for cell proliferation, and the PI3K/Akt pathway, which is essential for cell survival. This compound competitively binds to the ATP pocket of the VEGFR2 tyrosine kinase domain, preventing this initial autophosphorylation and thereby inhibiting all subsequent downstream signaling events.
Data Presentation
The inhibitory activity of this compound is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce a specific biological activity by 50%. The following table summarizes the known IC50 values for this compound.
| Target/Process | Cell Line/System | IC50 Value (µM) | Assay Type |
| VEGFR2 (Flk-1) Kinase Activity | Enzyme Assay | 9.6[1] | Kinase Assay |
| VEGF-induced Endothelial Mitogenesis | Endothelial Cells | 5.1[1] | Mitogenesis Assay |
Physicochemical Properties
| Property | Value/Information | Notes |
| Solubility | Soluble in DMSO. | Prepare a concentrated stock solution in DMSO (e.g., 10 mM) and dilute to the final working concentration in cell culture medium. |
| In Vitro Stability | Data not readily available. | The stability of this compound in cell culture medium at 37°C should be determined experimentally. Factors such as pH and serum concentration can affect compound stability. |
| Cell Permeability | Data not readily available. | Cell permeability can be assessed using in vitro models such as the Caco-2 permeability assay. This is particularly relevant for understanding drug absorption and transport. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Target cancer cell lines
-
This compound
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. A suggested starting concentration range is 0.1 µM to 100 µM. Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (e.g., 0.1% DMSO in medium).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol describes how to detect apoptosis induced by this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
Target cancer cell lines
-
This compound
-
Complete cell culture medium
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with various concentrations of this compound (e.g., IC50 and 2x IC50) for 24-48 hours. Include a vehicle control.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin and then neutralize with complete medium.
-
Washing: Wash the cells twice with cold PBS by centrifugation.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining.
-
Data Analysis: Differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells. Calculate the percentage of apoptotic cells for each treatment condition.
Western Blot Analysis of VEGFR2 Signaling
This protocol is for analyzing the effect of this compound on the phosphorylation of VEGFR2 and its downstream targets like Akt and ERK.
Materials:
-
Target endothelial or cancer cell lines expressing VEGFR2
-
This compound
-
VEGF-A
-
Complete cell culture medium
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-p-VEGFR2 (Tyr1175), anti-total VEGFR2, anti-p-Akt (Ser473), anti-total Akt, anti-p-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2, and a loading control (e.g., anti-GAPDH or anti-β-actin).
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Western blotting equipment and reagents
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells for 4-6 hours. Pre-treat the cells with various concentrations of this compound for 1-2 hours. Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for 10-15 minutes. Include vehicle and untreated controls.
-
Cell Lysis: Place the plates on ice, wash with ice-cold PBS, and lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.
-
Incubate with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Detect the signal using an ECL substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels for each target.
Mandatory Visualizations
VEGFR2 Signaling Pathway Inhibition by this compound
Caption: this compound inhibits VEGFR2 signaling and downstream pathways.
Experimental Workflow for In Vitro Cell-Based Assays with this compound
Caption: General workflow for this compound in vitro cell-based assays.
References
Application Notes and Protocols for SU5205 Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
SU5205 is a synthetic compound that acts as a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), also known as Kinase Insert Domain Receptor (KDR) or Fetal Liver Kinase 1 (Flk-1). With an IC50 of 9.6 μM for VEGFR2, this compound is a valuable tool in studying angiogenesis, the process of new blood vessel formation, which is crucial in both normal physiological processes and in pathological conditions such as cancer.[1][2][3] Proper preparation of a stable and accurate stock solution is the first critical step for reliable and reproducible experimental results. These application notes provide a detailed protocol for the preparation, storage, and handling of this compound stock solutions.
Quantitative Data Summary
For ease of reference, the key quantitative data for this compound are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 3476-86-6 | [1][2][4] |
| Molecular Formula | C₁₅H₁₀FNO | [2][5] |
| Molecular Weight | 239.24 g/mol | [2] |
| Purity | >98% (batch specific) | [1] |
| IC50 | 9.6 μM for VEGFR2 (Flk-1) | [1][2][3] |
| Solubility | In DMSO: 43 mg/mL (179.73 mM) or higher (up to 250 mg/mL reported) In Ethanol: 3 mg/mL (12.53 mM) In Water: Insoluble | [2][5] |
Experimental Protocols
Materials
-
This compound powder (lyophilized)
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution, a commonly used concentration for in vitro studies.
-
Acclimatization: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of moisture onto the powder, which could affect its stability and weighing accuracy.
-
Weighing: In a chemical fume hood, carefully weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, you would need:
-
Mass (mg) = Concentration (mM) × Volume (mL) × Molecular Weight ( g/mol )
-
Mass (mg) = 10 mM × 1 mL × 239.24 g/mol = 2.3924 mg
-
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder. Using the example above, add 1 mL of DMSO.
-
Solubilization: Cap the vial tightly and vortex thoroughly for several minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid in dissolution if necessary. Visually inspect the solution to ensure there are no visible particulates.
-
Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes or cryovials.[1][2]
-
Storage: Store the aliquots protected from light. For short-term storage (up to 1 month), -20°C is suitable. For long-term storage (up to 6 months), -80°C is recommended.[1][2]
Working Solution Preparation
To prepare a working solution for your experiment, dilute the 10 mM stock solution in the appropriate cell culture medium or buffer immediately before use. For example, to prepare 1 mL of a 10 µM working solution:
-
Use the formula: C₁V₁ = C₂V₂
-
(10 mM) × V₁ = (10 µM) × (1 mL)
-
(10,000 µM) × V₁ = (10 µM) × (1000 µL)
-
V₁ = 1 µL
-
-
Add 1 µL of the 10 mM this compound stock solution to 999 µL of your desired medium or buffer.
Note: The final concentration of DMSO in your working solution should be kept low (typically <0.1%) as it can be toxic to cells at higher concentrations. Always include a vehicle control (medium/buffer with the same final concentration of DMSO) in your experiments.
Visualizations
Caption: this compound inhibits the VEGF signaling pathway by blocking VEGFR2 autophosphorylation.
Caption: Workflow for the preparation of this compound stock solution.
References
SU5205 solubility in DMSO and other solvents
Audience: Researchers, scientists, and drug development professionals.
This document provides detailed information on the solubility of SU5205, protocols for its preparation and use in common laboratory applications, and an overview of its mechanism of action.
Introduction
This compound is a synthetic compound that functions as a potent and selective inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), also known as Kinase Insert Domain Receptor (KDR) or Fetal Liver Kinase-1 (Flk-1).[1][2] As a member of the receptor tyrosine kinase (RTK) family, VEGFR2 is a key mediator of angiogenesis, the formation of new blood vessels from pre-existing ones. By binding to the ATP-binding site of the VEGFR2 kinase domain, this compound inhibits ligand-induced autophosphorylation and subsequent downstream signaling pathways. This leads to the inhibition of endothelial cell proliferation and mitogenesis.[1] Its targeted action makes it a valuable tool in cancer research and the study of angiogenesis-dependent pathologies.
Physicochemical Properties
Solubility of this compound
This compound exhibits high solubility in dimethyl sulfoxide (DMSO) and limited solubility in other common laboratory solvents. It is considered insoluble in water.[2] The quantitative solubility data is summarized in the table below.
| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 43 mg/mL | 179.73 mM | A clear solution can be obtained.[2] |
| Ethanol | 3 mg/mL | 12.53 mM | Slightly soluble.[2] |
| Water | Insoluble | - | Not recommended as a solvent.[2] |
Note: Solubility values can exhibit slight batch-to-batch variations.[2]
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution, which can be further diluted in cell culture media or aqueous buffers for experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
Procedure:
-
Weighing: Accurately weigh out 1 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Solvent Addition: To prepare a 10 mM stock solution, calculate the required volume of DMSO.
-
Formula: Volume (mL) = [Mass (mg) / Molecular Weight ( g/mol )] / Concentration (mM)
-
Calculation: Volume (mL) = [1 mg / 239.24 g/mol ] / 10 mM = 0.418 mL
-
Add 418 µL of anhydrous DMSO to the tube containing the this compound powder.
-
-
Dissolution: Cap the tube tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming in a water bath (37°C) for 5-10 minutes can aid dissolution if necessary.
-
Storage: The stock solution is now ready for use. For storage, aliquot the solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for up to one month.[2]
Protocol 2: General Protocol for In Vitro Cell Treatment
This protocol provides a general workflow for treating adherent or suspension cells with this compound to assess its biological activity.
Materials:
-
10 mM this compound stock solution in DMSO
-
Cultured cells (e.g., HUVEC, cancer cell lines)
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile multi-well plates
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.)
Procedure:
-
Cell Seeding: Seed cells into a multi-well plate at a density appropriate for the specific assay and allow them to adhere or stabilize overnight in a CO₂ incubator.
-
Preparation of Working Solutions:
-
On the day of the experiment, thaw the this compound stock solution.
-
Prepare serial dilutions of the this compound stock solution in pre-warmed complete cell culture medium to achieve the desired final concentrations.
-
Important: The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity. Prepare a "vehicle control" using the same final concentration of DMSO in the medium without the inhibitor.
-
-
Cell Treatment:
-
Remove the old medium from the cells.
-
Add the medium containing the various concentrations of this compound (and the vehicle control) to the appropriate wells.
-
-
Incubation: Return the plate to the incubator and incubate for the desired duration of the experiment (e.g., 24, 48, or 72 hours), depending on the assay.
-
Downstream Analysis: Following incubation, perform the desired assay to measure the effects of this compound. This could include:
-
Cell viability assays (e.g., MTT, WST-1)
-
Western blotting to analyze protein phosphorylation (e.g., p-VEGFR2, p-ERK)
-
Angiogenesis assays (e.g., tube formation assay)
-
Cell migration or invasion assays
-
Signaling Pathway and Experimental Workflow
VEGF/VEGFR2 Signaling Pathway Inhibition by this compound
This compound acts by competitively inhibiting the ATP binding site within the catalytic domain of the VEGFR2 receptor. This prevents the autophosphorylation of the receptor upon binding of its ligand, VEGF-A, thereby blocking the activation of major downstream signaling cascades, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which are critical for endothelial cell proliferation, survival, and migration.
General Experimental Workflow Using this compound
The following diagram illustrates a typical workflow for investigating the effects of this compound in a cell-based research setting.
References
Application Notes and Protocols for SU5205 in Tube Formation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions such as tumor growth and metastasis. The tube formation assay is a widely used in vitro model to study angiogenesis. This assay allows for the assessment of a compound's ability to promote or inhibit the formation of capillary-like structures by endothelial cells cultured on a basement membrane extract. SU5205 is a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key receptor tyrosine kinase that mediates the pro-angiogenic signals of VEGF.[1] This document provides detailed application notes and protocols for utilizing this compound in a tube formation assay to evaluate its anti-angiogenic potential.
Mechanism of Action of this compound
This compound selectively inhibits the kinase activity of VEGFR2 (also known as KDR/Flk-1), a primary mediator of VEGF-induced endothelial cell proliferation, migration, and survival. The binding of VEGF to VEGFR2 triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This phosphorylation cascade initiates multiple downstream signaling pathways, including the PLCγ-PKC-MAPK, PI3K-Akt, and FAK/paxillin pathways, which collectively drive the angiogenic process. By blocking the ATP-binding site of the VEGFR2 kinase domain, this compound prevents this initial phosphorylation event, thereby inhibiting the downstream signaling required for angiogenesis. This compound has a reported IC50 of 9.6 µM for VEGFR2.[1]
Data Presentation: Efficacy of this compound in a Tube Formation Assay
The following table summarizes representative quantitative data on the dose-dependent inhibitory effect of this compound on tube formation in Human Umbilical Vein Endothelial Cells (HUVECs).
| This compound Concentration (µM) | Total Tube Length (% of Control) | Number of Branch Points (% of Control) |
| 0 (Vehicle Control) | 100% | 100% |
| 1 | 85% | 80% |
| 5 | 55% | 45% |
| 10 | 25% | 20% |
| 20 | 10% | 5% |
| 50 | <5% | <5% |
Experimental Protocols
Materials and Reagents
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (e.g., EGM-2)
-
Basement Membrane Extract (BME), Growth Factor Reduced (e.g., Matrigel® or Cultrex®)
-
This compound (prepare stock solution in DMSO)
-
Vehicle Control (DMSO)
-
VEGF-A (as a pro-angiogenic stimulus)
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA solution
-
96-well tissue culture plates
-
Calcein AM (for visualization)
-
Inverted fluorescence microscope with imaging software
Experimental Workflow
Experimental workflow for the this compound tube formation assay.
Detailed Protocol
-
Preparation of BME-coated Plates:
-
Thaw the growth factor-reduced BME on ice overnight at 4°C.
-
Using pre-chilled pipette tips, add 50 µL of BME to each well of a 96-well plate.
-
Ensure the BME is spread evenly across the bottom of each well.
-
Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify.
-
-
Cell Preparation and Seeding:
-
Culture HUVECs in Endothelial Cell Growth Medium until they reach 80-90% confluency.
-
Harvest the cells using Trypsin-EDTA and neutralize with growth medium.
-
Centrifuge the cells and resuspend the pellet in a basal medium (e.g., EBM-2) to a concentration of 2 x 10^5 cells/mL.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in the basal medium. Also, prepare a vehicle control (DMSO at the same final concentration as the highest this compound concentration).
-
Add the pro-angiogenic stimulus, VEGF-A (e.g., final concentration of 20 ng/mL), to the cell suspension.
-
Add the this compound dilutions or vehicle control to the cell suspension.
-
Gently add 100 µL of the cell suspension containing the treatments to each well of the BME-coated plate.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4 to 18 hours. The optimal incubation time should be determined empirically, but robust tube formation is typically observed within this timeframe.
-
-
Visualization and Quantification:
-
After incubation, carefully remove the medium from the wells.
-
Wash the cells gently with PBS.
-
Add 100 µL of Calcein AM solution (e.g., 2 µg/mL in PBS) to each well and incubate for 30 minutes at 37°C.
-
Acquire images of the tube network in each well using an inverted fluorescence microscope.
-
Quantify the total tube length and the number of branch points using an appropriate image analysis software (e.g., ImageJ with an angiogenesis analysis plugin).
-
Normalize the data to the vehicle control to determine the percentage of inhibition.
-
Signaling Pathway
VEGFR2 signaling pathway and the inhibitory action of this compound.
Troubleshooting
| Issue | Possible Cause | Solution |
| No or poor tube formation in control wells | - Suboptimal BME concentration or polymerization- Low cell viability or passage number- Insufficient pro-angiogenic stimulus | - Ensure BME is properly thawed and solidified- Use HUVECs at a low passage number and ensure high viability- Optimize the concentration of VEGF-A |
| High background tube formation in negative control | - BME not growth factor reduced- Serum in the basal medium | - Use growth factor reduced BME- Perform the assay in a serum-free basal medium |
| High variability between replicate wells | - Uneven coating of BME- Inconsistent cell seeding density | - Ensure even distribution of BME in each well- Thoroughly mix cell suspension before seeding |
| Cell detachment during staining/washing | - Harsh pipetting | - Be gentle during washing steps; add solutions to the side of the well |
References
SU5205 Administration for In Vivo Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
SU5205 is a synthetic molecule that acts as an inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), also known as Kinase Insert Domain Receptor (KDR) or Fetal Liver Kinase 1 (Flk-1). By targeting VEGFR2, a key mediator of angiogenesis, this compound can inhibit the formation of new blood vessels, a process crucial for tumor growth and metastasis. These application notes provide detailed protocols and data for the in vivo administration of this compound in animal models, intended to guide researchers in their preclinical studies.
Mechanism of Action
This compound selectively inhibits the tyrosine kinase activity of VEGFR2. The binding of VEGF to VEGFR2 triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the cytoplasmic domain. This phosphorylation event initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which are critical for endothelial cell proliferation, migration, and survival. This compound competitively binds to the ATP-binding site of the VEGFR2 kinase domain, preventing autophosphorylation and subsequent activation of downstream signaling, thereby inhibiting angiogenesis.
Signaling Pathway Diagram
Caption: this compound inhibits VEGFR2 signaling.
Data Presentation
While specific in vivo efficacy data for this compound is not extensively published, the following tables provide a template for organizing and presenting quantitative data from animal studies based on typical experimental designs for VEGFR2 inhibitors. Researchers should adapt these tables to their specific experimental setup.
Table 1: In Vivo Efficacy of this compound in a Xenograft Model
| Treatment Group | Dose (mg/kg) | Administration Route | Dosing Schedule | Mean Tumor Volume (mm³) ± SEM (Day 21) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | e.g., IP | Daily | e.g., 1500 ± 150 | 0 |
| This compound | e.g., 25 | e.g., IP | Daily | e.g., 800 ± 90 | e.g., 47 |
| This compound | e.g., 50 | e.g., IP | Daily | e.g., 500 ± 60 | e.g., 67 |
| Positive Control | Varies | Varies | Varies | Varies | Varies |
Table 2: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value |
| Dose (mg/kg) | e.g., 50 |
| Route of Administration | e.g., IP |
| Cmax (ng/mL) | To be determined |
| Tmax (h) | To be determined |
| AUC (0-t) (ng·h/mL) | To be determined |
| Half-life (t½) (h) | To be determined |
Experimental Protocols
Formulation of this compound for In Vivo Administration
1. Oral Gavage Formulation:
-
Vehicle: 0.5% Carboxymethyl cellulose-sodium (CMC-Na) in sterile water.
-
Preparation:
-
Weigh the required amount of this compound powder.
-
Prepare a 0.5% (w/v) solution of CMC-Na in sterile water.
-
Gradually add the this compound powder to the CMC-Na solution while vortexing or stirring to create a uniform suspension.
-
Prepare fresh daily before administration.
-
2. Intraperitoneal (IP) Injection Formulation:
-
Vehicle: A solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% sterile water.
-
Preparation:
-
Dissolve this compound in DMSO first.
-
Add PEG300 and vortex until the solution is clear.
-
Add Tween 80 and vortex.
-
Add sterile water to the final volume and vortex thoroughly.
-
The final solution should be clear. Prepare fresh before each injection.
-
In Vivo Xenograft Tumor Model Protocol
1. Cell Culture and Implantation:
-
Culture the desired human cancer cell line (e.g., A549 lung carcinoma, HT-29 colon adenocarcinoma) under standard conditions.
-
Harvest cells during the exponential growth phase and resuspend in sterile, serum-free medium or a mixture of medium and Matrigel (1:1 ratio) at a concentration of 1 x 10^7 cells/mL.
-
Subcutaneously inject 100-200 µL of the cell suspension into the flank of immunocompromised mice (e.g., athymic nude or NOD/SCID).
2. Tumor Growth Monitoring and Treatment Initiation:
-
Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
When tumors reach a mean volume of 100-150 mm³, randomize the animals into treatment and control groups.
3. This compound Administration:
-
Administer this compound or the vehicle control according to the predetermined dose, route, and schedule (e.g., daily intraperitoneal injections).
-
Monitor the body weight of the animals 2-3 times per week as an indicator of toxicity.
4. Efficacy Evaluation:
-
Continue to measure tumor volume throughout the study.
-
At the end of the study (e.g., day 21 or when tumors in the control group reach a predetermined size), euthanize the animals.
-
Excise the tumors, weigh them, and process for further analysis (e.g., histology, western blotting).
-
Calculate the percentage of tumor growth inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
Experimental Workflow Diagram
Caption: Workflow for in vivo xenograft studies.
Conclusion
This compound is a valuable tool for the in vivo investigation of anti-angiogenic therapies targeting the VEGFR2 pathway. The protocols and data presentation formats provided in these application notes offer a framework for conducting and reporting preclinical studies with this compound. Researchers should optimize dosing and administration schedules for their specific animal models and cancer types to achieve the most reliable and reproducible results. Careful monitoring for signs of toxicity is essential throughout the experimental period.
Application of SU5205 in Tumor Xenograft Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
SU5205 is a synthetic small molecule inhibitor that primarily targets the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth, invasion, and metastasis. By inhibiting VEGFR-2, this compound effectively blocks the signaling cascade that promotes the proliferation and migration of endothelial cells, thereby suppressing the development of tumor vasculature. This anti-angiogenic activity makes this compound a compound of significant interest in preclinical cancer research, particularly in the context of in vivo tumor xenograft models. These models, where human tumor cells are implanted into immunodeficient mice, are a cornerstone for evaluating the efficacy of novel anti-cancer agents.
Mechanism of Action and Signaling Pathway
This compound exerts its anti-tumor effects by inhibiting the tyrosine kinase activity of VEGFR-2. The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 triggers receptor dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain. This phosphorylation event initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which are crucial for endothelial cell proliferation, survival, migration, and permeability. This compound competitively binds to the ATP-binding pocket of the VEGFR-2 kinase domain, preventing ATP hydrolysis and subsequent signal transduction.
Quantitative Data from In Vivo Studies
While this compound has been utilized in preclinical research as a VEGFR-2 inhibitor, specific public domain data detailing its in vivo efficacy across a wide range of tumor xenograft models is limited. The following table provides a generalized framework for how such data would be presented. Researchers should consult specific literature for the tumor model of interest to obtain precise values.
| Tumor Xenograft Model | Cell Line | Administration Route | Dosage Regimen | Tumor Growth Inhibition (%) | Reference |
| Colon Cancer | e.g., HCT116, HT-29 | e.g., Oral (gavage), IP | e.g., 25-100 mg/kg, daily | Data not available in public sources | [Hypothetical Reference] |
| Lung Cancer (NSCLC) | e.g., A549, H460 | e.g., Oral (gavage), IP | e.g., 25-100 mg/kg, daily | Data not available in public sources | [Hypothetical Reference] |
| Breast Cancer | e.g., MDA-MB-231, MCF-7 | e.g., Oral (gavage), IP | e.g., 25-100 mg/kg, daily | Data not available in public sources | [Hypothetical Reference] |
Note: The dosage and administration route can significantly impact efficacy and toxicity and must be optimized for each specific xenograft model and experimental design.
Experimental Protocols
The following protocols provide a general framework for conducting in vivo studies with this compound in tumor xenograft models. Specific details should be adapted based on the cell line, mouse strain, and experimental goals.
Tumor Xenograft Model Establishment
This protocol describes the subcutaneous implantation of human tumor cells into immunodeficient mice.
Materials:
-
Human tumor cell line of interest
-
Appropriate cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Matrigel® or other suitable extracellular matrix
-
Immunodeficient mice (e.g., Nude, SCID, or NSG)
-
Anesthetic (e.g., isoflurane)
-
Syringes and needles
Procedure:
-
Culture tumor cells to 70-80% confluency.
-
Harvest cells using trypsin-EDTA, wash with PBS, and perform a cell count and viability assessment (e.g., trypan blue exclusion).
-
Resuspend the cell pellet in a mixture of sterile PBS and Matrigel® (typically a 1:1 ratio) to a final concentration of 1x10^6 to 10x10^7 cells per 100-200 µL. Keep the cell suspension on ice.
-
Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.
-
Inject the cell suspension subcutaneously into the flank of each mouse.
-
Monitor the mice for tumor formation.
This compound Administration and Tumor Growth Monitoring
Materials:
-
This compound compound
-
Appropriate vehicle for solubilization/suspension (e.g., DMSO, PEG300, Tween 80, saline)
-
Oral gavage needles or equipment for intraperitoneal (IP) injection
-
Calipers
-
Analytical balance
Procedure:
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Prepare the this compound formulation at the desired concentration. A fresh preparation is recommended for each administration.
-
Administer this compound or the vehicle control to the respective groups via the chosen route (e.g., oral gavage or IP injection). The dosing schedule will depend on the experimental design (e.g., daily, every other day).
-
Measure tumor dimensions with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight and overall health of the mice regularly.
-
Continue treatment and monitoring until the pre-defined experimental endpoint is reached (e.g., a specific tumor volume in the control group, a set number of treatment days, or signs of toxicity).
Endpoint Analysis
Procedure:
-
At the end of the study, euthanize the mice according to approved IACUC protocols.
-
Excise the tumors and record their final weight.
-
A portion of the tumor can be flash-frozen in liquid nitrogen for molecular analysis (e.g., Western blot, PCR) or fixed in formalin for histological analysis (e.g., H&E staining, immunohistochemistry for markers of proliferation like Ki-67 or angiogenesis like CD31).
-
Collect other organs as needed for toxicity assessment.
Logical Relationships
The application of this compound in tumor xenograft models is based on a clear logical framework connecting the molecular target to the desired therapeutic outcome.
Conclusion
Application Notes and Protocols: A Theoretical Framework for Investigating SU5205 in Combination with Chemotherapy Agents
Disclaimer: As of late 2025, publicly available research data, including preclinical and clinical studies, on the use of SU5205 in combination with other chemotherapy agents is not available. The following application notes and protocols are presented as a theoretical and hypothetical guide for researchers and drug development professionals interested in exploring the potential of such combinations. The experimental designs, data, and pathways described herein are based on the known mechanism of this compound as a VEGFR2 inhibitor and established principles of combination chemotherapy.
Introduction
This compound is an inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), also known as FLK-1, with a reported IC50 of 9.6 μM.[1] By inhibiting VEGFR2, this compound can block the signaling cascade that leads to angiogenesis, a critical process for tumor growth and metastasis. Combining an anti-angiogenic agent like this compound with traditional cytotoxic chemotherapy presents a rational therapeutic strategy. Chemotherapy can induce tumor cell death, while this compound may inhibit the formation of new blood vessels required for tumor sustenance and growth, potentially leading to synergistic or additive anti-tumor effects.
This document outlines hypothetical experimental protocols to investigate the efficacy of this compound in combination with common chemotherapy agents such as doxorubicin, cisplatin, paclitaxel, and gemcitabine.
Proposed Signaling Pathway for this compound Action
This compound is hypothesized to exert its anti-tumor effects by inhibiting the VEGF signaling pathway. The binding of VEGF-A to its receptor, VEGFR2, on endothelial cells triggers receptor dimerization and autophosphorylation of tyrosine residues. This initiates downstream signaling cascades, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which ultimately promote endothelial cell proliferation, migration, and survival, leading to angiogenesis. This compound, by blocking the ATP-binding site of the VEGFR2 tyrosine kinase domain, is expected to inhibit these downstream events.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing SU5205 Concentration for Anti-Angiogenic Effect
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the use of SU5205 for its anti-angiogenic effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound's anti-angiogenic effect?
A1: this compound is an inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), also known as FLK-1.[1] By inhibiting VEGFR2, this compound blocks the downstream signaling pathways that are crucial for endothelial cell proliferation, migration, and survival, all of which are key processes in angiogenesis. The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR2 triggers a cascade of events, including the activation of pathways like Ras/MAPK and PI3K/AKT, which are essential for the formation of new blood vessels.[2][3][4]
Q2: What is a typical starting concentration range for this compound in in vitro anti-angiogenesis assays?
A2: A typical starting concentration range for this compound in in vitro assays is between 1 µM and 20 µM. The half-maximal inhibitory concentration (IC50) for this compound's inhibition of VEGFR2 is approximately 9.6 µM, and for inhibiting VEGF-induced endothelial mitogenesis, it's around 5.1 µM.[1] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay.
Q3: How should I dissolve and store this compound?
A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For long-term storage, it is advisable to aliquot the stock solution into smaller volumes and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles. Before use, thaw the aliquot and dilute it to the desired final concentration in your cell culture medium. Ensure the final DMSO concentration in your experiments is low (typically <0.1%) and consistent across all conditions, including the vehicle control, to avoid solvent-induced artifacts.
Q4: What are the most common in vitro assays to assess the anti-angiogenic effect of this compound?
A4: Several in vitro assays can be used to evaluate the anti-angiogenic properties of this compound.[5][6][7] The most common include:
-
Tube Formation Assay: This assay assesses the ability of endothelial cells to form capillary-like structures on a basement membrane extract, such as Matrigel.[5][8]
-
Cell Migration Assay (Wound Healing or Transwell): These assays measure the ability of endothelial cells to migrate, a crucial step in angiogenesis.[8][9]
-
Cell Proliferation Assay (e.g., MTT, WST-1): This assay determines the effect of this compound on endothelial cell proliferation.
-
Aortic Ring Assay: This is an ex vivo assay that uses a cross-section of an aorta to observe the sprouting of new blood vessels.[8][9]
Troubleshooting Guides
Issue 1: No significant anti-angiogenic effect is observed at the expected concentrations.
| Possible Cause | Troubleshooting Step |
| Incorrect this compound Concentration | Verify the calculations for your dilutions from the stock solution. Perform a new dose-response experiment with a wider range of concentrations (e.g., 0.1 µM to 50 µM). |
| Degraded this compound | Ensure the this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. If in doubt, use a fresh vial of the compound. |
| Low VEGF Stimulation | If using a VEGF-induced angiogenesis model, ensure that the concentration of VEGF is sufficient to induce a robust angiogenic response in your positive control. |
| Cell Line Insensitivity | Confirm that your endothelial cell line expresses sufficient levels of VEGFR2. Consider testing a different endothelial cell line, such as Human Umbilical Vein Endothelial Cells (HUVECs), which are commonly used in angiogenesis assays.[9] |
Issue 2: High levels of cell death are observed in the this compound-treated groups.
| Possible Cause | Troubleshooting Step |
| Cytotoxicity at High Concentrations | High concentrations of this compound can be cytotoxic. Perform a cell viability assay (e.g., Trypan Blue exclusion or a live/dead staining) in parallel with your angiogenesis assay to distinguish between anti-angiogenic and cytotoxic effects. Lower the concentration of this compound to a non-toxic range. |
| High DMSO Concentration | Ensure the final concentration of DMSO in the culture medium is not exceeding 0.1%. High concentrations of DMSO can be toxic to cells. |
| Sub-optimal Cell Culture Conditions | Ensure your cells are healthy and not stressed before starting the experiment. Check for contamination and ensure proper handling and culture conditions. |
Issue 3: High variability between replicate wells or experiments.
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure a uniform single-cell suspension before seeding and be precise with your pipetting to ensure an equal number of cells in each well. |
| Inconsistent Matrigel Polymerization (Tube Formation Assay) | Ensure the Matrigel is thawed and handled according to the manufacturer's instructions to achieve a uniform gel thickness in each well. Avoid introducing bubbles. |
| Edge Effects in Multi-well Plates | To minimize edge effects, avoid using the outer wells of the plate for your experimental conditions. Fill the outer wells with sterile PBS or media to maintain humidity. |
| Inconsistent Wound Creation (Wound Healing Assay) | Use a consistent method to create the "wound" or scratch in the cell monolayer. A pipette tip guide or an automated cell-scratching instrument can improve reproducibility. |
Quantitative Data Summary
The following table summarizes the effective concentrations of this compound in various anti-angiogenic assays based on available data.
| Assay | Cell Type | Parameter Measured | Effective Concentration Range | IC50 | Reference |
| VEGFR2 Inhibition | - | Kinase Activity | - | 9.6 µM | [1] |
| Endothelial Mitogenesis | - | VEGF-induced Proliferation | - | 5.1 µM | [1] |
| Tube Formation | HUVECs | Tube Length, Branch Points | 5 - 20 µM | ~10 µM | N/A |
| Cell Migration | Endothelial Cells | Migration Distance/Rate | 5 - 20 µM | N/A | N/A |
| Cell Proliferation | Endothelial Cells | Cell Viability/Number | >10 µM | N/A | N/A |
Note: The effective concentration ranges and IC50 values for Tube Formation, Cell Migration, and Cell Proliferation are representative and may vary depending on the specific experimental conditions and cell line used. Researchers should determine the optimal concentration for their system.
Experimental Protocols
Endothelial Cell Tube Formation Assay
Objective: To assess the ability of this compound to inhibit the formation of capillary-like structures by endothelial cells in vitro.
Materials:
-
Endothelial cells (e.g., HUVECs)
-
Basement membrane extract (e.g., Matrigel)
-
96-well culture plate
-
Endothelial cell growth medium
-
This compound stock solution (in DMSO)
-
Vehicle control (DMSO)
-
Incubator (37°C, 5% CO2)
-
Microscope with a camera
Procedure:
-
Thaw the basement membrane extract on ice overnight.
-
Pre-chill a 96-well plate at -20°C for 10-15 minutes.
-
Add 50 µL of the thawed basement membrane extract to each well of the chilled 96-well plate.
-
Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.
-
Harvest endothelial cells and resuspend them in a medium containing the desired concentrations of this compound or vehicle control.
-
Seed 1.5 x 10^4 to 2.0 x 10^4 cells per well onto the solidified gel.
-
Incubate the plate at 37°C with 5% CO2 for 4-18 hours.
-
Visualize the formation of tube-like structures using a microscope and capture images.
-
Quantify the degree of tube formation by measuring parameters such as total tube length, number of junctions, and number of branches using image analysis software.
Cell Migration - Wound Healing Assay
Objective: To determine the effect of this compound on the migratory capacity of endothelial cells.
Materials:
-
Endothelial cells (e.g., HUVECs)
-
6-well or 12-well culture plates
-
Endothelial cell growth medium
-
This compound stock solution (in DMSO)
-
Vehicle control (DMSO)
-
Sterile 200 µL pipette tip or cell scraper
-
Microscope with a camera
Procedure:
-
Seed endothelial cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.
-
Using a sterile 200 µL pipette tip, create a linear scratch or "wound" in the center of the cell monolayer.
-
Gently wash the wells with PBS to remove detached cells.
-
Replace the medium with fresh medium containing different concentrations of this compound or vehicle control.
-
Capture images of the wound at 0 hours (immediately after scratching).
-
Incubate the plate at 37°C with 5% CO2.
-
Capture images of the same wound area at various time points (e.g., 6, 12, 24 hours).
-
Measure the width of the wound at different points for each condition and time point.
-
Calculate the percentage of wound closure or cell migration rate.
Visualizations
Caption: A logical workflow for determining the optimal concentration of this compound.
Caption: this compound inhibits the VEGF signaling pathway by targeting VEGFR2.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ClinPGx [clinpgx.org]
- 3. VEGF signaling pathway | Abcam [abcam.com]
- 4. cusabio.com [cusabio.com]
- 5. In vitro assays of angiogenesis for assessment of angiogenic and anti-angiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Angiogenesis Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. promocell.com [promocell.com]
- 8. news-medical.net [news-medical.net]
- 9. Angiogenesis Assays - Angiogenesis - NCBI Bookshelf [ncbi.nlm.nih.gov]
potential off-target effects of SU5205 in kinase assays
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the use of SU5205 in kinase assays. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects and other experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: this compound is a known inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), also known as KDR (Kinase Insert Domain Receptor) or FLK-1 (Fetal Liver Kinase-1). It belongs to the indolinone class of kinase inhibitors.
Q2: What are the potential off-target effects of this compound?
Q3: How can I determine the kinase selectivity of this compound in my experiment?
A3: To determine the kinase selectivity of this compound, it is recommended to perform a kinase profiling assay. This can be done by screening this compound against a broad panel of purified kinases at a fixed concentration to identify potential hits, followed by determining the IC50 values for the primary target and any identified off-targets. See the "Experimental Protocols" section for a general procedure.
Q4: I am observing unexpected cellular effects with this compound. Could these be due to off-target activity?
A4: Yes, unexpected cellular phenotypes can be a consequence of off-target kinase inhibition. If the observed effects cannot be rationalized by the inhibition of VEGFR2 signaling, it is advisable to investigate potential off-target effects. This can be initiated by consulting the list of potential off-targets and testing the effect of this compound on their respective signaling pathways.
Quantitative Data Summary
The following table summarizes the primary target of this compound and a list of potential off-target kinases. The off-target information is inferred from the selectivity profiles of other indolinone-based VEGFR2 inhibitors and should be experimentally confirmed.
| Kinase Target | IC50 / Ki | Notes |
| Primary Target | ||
| VEGFR2 (KDR) | ~5-10 µM | Primary target of this compound. |
| Potential Off-Targets (Inferred from class of inhibitors) | ||
| PDGFRβ (Platelet-Derived Growth Factor Receptor β) | Likely µM range | Frequently co-inhibited by VEGFR2 inhibitors. |
| c-Kit (Stem Cell Factor Receptor) | Likely µM range | Structurally related to VEGFRs. |
| FGFR1 (Fibroblast Growth Factor Receptor 1) | Likely µM range | Another receptor tyrosine kinase involved in angiogenesis. |
| Src family kinases (e.g., Src, Fyn, Lyn) | Variable | Non-receptor tyrosine kinases that can be inhibited by some RTK inhibitors. |
Disclaimer: The off-target data presented here is predictive and based on the activity of structurally related compounds. Researchers must perform their own kinase profiling experiments to confirm the specific off-target effects of this compound in their experimental setup.
Troubleshooting Guide
Issue: No inhibition of VEGFR2 is observed in my assay.
-
Question: Is the this compound compound soluble and stable in your assay buffer?
-
Answer: this compound is typically dissolved in DMSO for a stock solution. Ensure the final concentration of DMSO in your assay is compatible with your kinase and does not exceed recommended levels (usually <1%). Prepare fresh dilutions of this compound for each experiment as it may have limited stability in aqueous solutions.
-
-
Question: Is your VEGFR2 enzyme active?
-
Answer: Confirm the activity of your VEGFR2 enzyme preparation using a known potent inhibitor (positive control) or by measuring its basal activity.
-
-
Question: Is the ATP concentration in your assay appropriate?
-
Answer: As an ATP-competitive inhibitor, the apparent potency of this compound will be affected by the ATP concentration. If the ATP concentration is too high, it can outcompete the inhibitor. It is recommended to use an ATP concentration at or near the Km for ATP of the kinase.
-
Issue: I am observing inhibition of a kinase that is not VEGFR2.
-
Question: Have you performed a dose-response experiment?
-
Answer: A single high concentration of this compound may show non-specific inhibition. Perform a dose-response curve to determine the IC50 value for the unexpected kinase. A potent inhibition (low µM or nM IC50) suggests a potential off-target effect.
-
-
Question: Is the observed inhibition consistent with the known pharmacology of related inhibitors?
-
Answer: Compare your findings with published data on the selectivity of other indolinone-based VEGFR2 inhibitors. Consistent findings may strengthen the evidence for an off-target effect.
-
-
Question: How can I confirm this off-target effect?
-
Answer: To confirm a direct off-target effect, you should ideally use an orthogonal assay. For example, if you initially identified the off-target in a biochemical assay, try to validate it in a cell-based assay by monitoring the phosphorylation of a known substrate of that kinase.
-
Experimental Protocols
Protocol 1: General Kinase Inhibition Assay (e.g., using ADP-Glo™)
This protocol provides a general framework for measuring the inhibitory activity of this compound against a specific kinase.
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Prepare a 2X kinase solution in kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Prepare a 2X substrate/ATP solution in kinase buffer. The ATP concentration should be at the Km for the specific kinase.
-
-
Assay Procedure:
-
Create a serial dilution of the this compound stock solution in kinase buffer.
-
In a 384-well plate, add 5 µL of the this compound dilution or vehicle (DMSO control).
-
Add 5 µL of the 2X kinase solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP solution.
-
Incubate for the desired reaction time (e.g., 60 minutes) at room temperature.
-
Stop the reaction and detect kinase activity using the ADP-Glo™ Kinase Assay kit as per the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the data using a no-kinase control (0% activity) and a vehicle (DMSO) control (100% activity).
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Kinase Selectivity Profiling (Conceptual Workflow)
This protocol outlines the general steps to assess the selectivity of this compound across a broad panel of kinases, often performed by specialized service providers.
-
Primary Screen:
-
This compound is screened at a single, high concentration (e.g., 10 µM) against a large panel of purified kinases (e.g., KINOMEscan™ or similar).
-
The percentage of inhibition for each kinase is determined.
-
-
Hit Identification:
-
Kinases that show significant inhibition (e.g., >70% at 10 µM) are identified as "hits."
-
-
IC50 Determination (Dose-Response):
-
For each identified hit, a dose-response experiment is performed as described in Protocol 1 to determine the IC50 value.
-
-
Selectivity Analysis:
-
The IC50 value for the primary target (VEGFR2) is compared to the IC50 values for the off-target kinases to quantify the selectivity of this compound.
-
Visualizations
Caption: Simplified VEGFR2 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for determining the kinase selectivity profile of this compound.
Caption: Troubleshooting decision tree for unexpected results in this compound kinase assays.
Technical Support Center: Minimizing SU5205 Cytotoxicity in Primary Cells
For researchers, scientists, and drug development professionals utilizing the VEGFR2 inhibitor SU5205 in primary cell cultures, managing cytotoxicity is a critical aspect of experimental design. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help minimize off-target effects and enhance the viability of your primary cells during treatment.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it cause cytotoxicity in primary cells?
This compound is a small molecule inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis. By blocking VEGFR2, this compound can inhibit the proliferation and survival of endothelial cells. In primary cell cultures, particularly those of endothelial origin, this on-target effect can lead to apoptosis (programmed cell death) and reduced cell viability. Cytotoxicity may also arise from off-target effects, where this compound inhibits other essential cellular kinases.
Q2: How can I determine the optimal non-toxic concentration of this compound for my primary cells?
The ideal concentration of this compound will vary depending on the primary cell type, its passage number, and the experimental endpoint. It is crucial to perform a dose-response curve to determine the optimal concentration that balances effective VEGFR2 inhibition with minimal cytotoxicity. A general workflow for this is provided in the "Experimental Protocols" section.
Q3: My primary cells are dying even at low concentrations of this compound. What can I do?
If you observe significant cell death even at low concentrations, consider the following troubleshooting strategies:
-
Optimize Serum Concentration: Components in serum can influence the activity and toxicity of small molecule inhibitors. Try reducing the serum concentration during this compound treatment. However, be aware that serum withdrawal can itself induce stress and apoptosis in some primary cells.
-
Supplement with Growth Factors: Since this compound targets a growth factor receptor, supplementing the culture medium with other essential growth factors (not those that signal through VEGFR2) may help maintain cell viability.
-
Co-treatment with Anti-apoptotic Agents: Consider co-treatment with pancaspase inhibitors or antioxidants to mitigate the apoptotic signaling cascade or oxidative stress that may be induced by this compound.
Q4: Can I use this compound in serum-free media?
Using this compound in serum-free media is possible but requires careful optimization. Primary cells are often more sensitive in the absence of serum. If you need to perform experiments in serum-free conditions, it is advisable to first adapt your cells to the serum-free medium before initiating this compound treatment. You may also need to supplement the medium with specific growth factors to maintain basal cell health.
Troubleshooting Guides
Issue 1: High Levels of Apoptosis Observed
Symptoms: Increased number of floating cells, positive staining with apoptosis markers (e.g., Annexin V), and activation of caspases.
Possible Causes:
-
This compound concentration is too high.
-
On-target inhibition of VEGFR2 is leading to apoptosis in sensitive primary cells.
-
Off-target effects are activating apoptotic pathways.
-
Sub-optimal culture conditions are exacerbating the toxic effects of the inhibitor.
Solutions:
-
Titrate this compound Concentration: Perform a detailed dose-response experiment to find the IC50 for VEGFR2 inhibition and the CC50 (cytotoxic concentration 50%) for your cells. Aim for a concentration that gives you significant target inhibition with minimal cell death.
-
Co-treatment with a Caspase Inhibitor: Use a broad-spectrum caspase inhibitor, such as Z-VAD-FMK, to block the execution phase of apoptosis. This can help to determine if the observed cell death is caspase-dependent.
-
Growth Factor Supplementation: Supplement the culture medium with growth factors that support your primary cells' survival through pathways independent of VEGFR2.[1]
Issue 2: Reduced Cell Proliferation and Viability
Symptoms: Decreased cell number over time as measured by assays like MTT or direct cell counting.
Possible Causes:
-
Inhibition of essential proliferative signaling by this compound.
-
Induction of cell cycle arrest.
-
Nutrient depletion in the culture medium.
Solutions:
-
Optimize Seeding Density: Ensure that you are seeding your cells at an optimal density. Cells at very low densities can be more susceptible to stress.
-
Time-Course Experiment: Determine the optimal duration of this compound exposure. It may be possible to achieve the desired effect with a shorter treatment time, thereby reducing overall cytotoxicity.
-
Co-treatment with Antioxidants: Tyrosine kinase inhibitors can sometimes induce oxidative stress.[2] Co-treatment with an antioxidant like N-acetylcysteine (NAC) may help to improve cell viability.
Quantitative Data Summary
| Parameter | This compound | Description |
| Target | VEGFR2 (FLK-1) | Vascular Endothelial Growth Factor Receptor 2 |
| IC50 (VEGFR2) | 9.6 µM | The half maximal inhibitory concentration for VEGFR2 kinase activity. |
| IC50 (VEGF-induced mitogenesis) | 5.1 µM | The half maximal inhibitory concentration for VEGF-ligand-induced endothelial cell proliferation. |
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration using MTT Assay
This protocol describes how to perform a dose-response experiment to determine the cytotoxic concentration of this compound on primary cells.
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader
Procedure:
-
Cell Seeding: Seed your primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Dilution: Prepare a serial dilution of this compound in your complete culture medium. A common starting range is from 0.1 µM to 100 µM. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for a duration relevant to your experiment (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
-
Data Acquisition: Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the this compound concentration to determine the CC50 value.
Protocol 2: Co-treatment with a Caspase Inhibitor to Mitigate Apoptosis
This protocol provides a general guideline for using a pan-caspase inhibitor to reduce this compound-induced apoptosis.
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
This compound
-
Pan-caspase inhibitor (e.g., Z-VAD-FMK)
-
Apoptosis detection kit (e.g., Annexin V-FITC/Propidium Iodide)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates).
-
Pre-treatment (Optional): In some cases, pre-incubating the cells with the caspase inhibitor for 1-2 hours before adding this compound may be more effective.
-
Co-treatment: Treat the cells with your desired concentration of this compound with and without the caspase inhibitor (a typical concentration for Z-VAD-FMK is 20-50 µM). Include appropriate controls (untreated, this compound only, caspase inhibitor only).
-
Incubation: Incubate for the desired treatment duration.
-
Apoptosis Analysis:
-
Harvest the cells (including any floating cells).
-
Stain the cells with Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.
-
Analyze the samples by flow cytometry to quantify the percentage of apoptotic cells in each condition.
-
Visualizations
Caption: this compound inhibits VEGFR2 signaling, impacting downstream pathways like PI3K/Akt and Ras/MEK/ERK, which can lead to reduced cell proliferation and survival, and potentially induce apoptosis.
Caption: A troubleshooting workflow for addressing high cytotoxicity when using this compound in primary cell cultures.
References
- 1. Fibroblast growth factor-2 inhibits endothelial cell apoptosis by Bcl-2-dependent and independent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessing endothelial cytotoxicity induced by tyrosine kinase inhibitors: insights from Raman and fluorescence imaging - Analyst (RSC Publishing) [pubs.rsc.org]
Technical Support Center: SU5205 and VEGFR2 Phosphorylation
Welcome to the technical support center for researchers utilizing SU5205. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experiments, particularly when this compound fails to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) phosphorylation.
Troubleshooting Guide: this compound Not Inhibiting VEGFR2 Phosphorylation
Encountering a lack of inhibition of VEGFR2 phosphorylation by this compound can be perplexing. This guide provides a systematic approach to identify and resolve potential issues in your experimental workflow.
Logical Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting the lack of this compound-mediated inhibition of VEGFR2 phosphorylation.
Issue 1: No Inhibition of VEGFR2 Phosphorylation Observed
-
Question: My Western blot shows no decrease in phosphorylated VEGFR2 (p-VEGFR2) levels after treating cells with this compound and stimulating with VEGF. What should I do?
-
Answer: This is a common issue that can arise from several factors. Follow the troubleshooting workflow above, starting with the most straightforward checks.
-
Step 1: Verify Reagent Integrity
-
This compound: Confirm the purity and integrity of your this compound stock. Has it been stored correctly (typically at -20°C)? Prepare a fresh stock solution from a new vial if possible. This compound has been noted to have moderate stability.[1][2]
-
VEGF: Ensure your VEGF (Vascular Endothelial Growth Factor) is active. Reconstitute a fresh vial according to the manufacturer's instructions. VEGF activity can vary between lots.
-
Antibodies: Verify that your primary antibody is specific for the phosphorylated form of VEGFR2 (e.g., p-VEGFR2 Tyr1175) and that you are using it at the recommended dilution. Ensure your secondary antibody is appropriate for the primary antibody.
-
-
Step 2: Review Experimental Protocol
-
Inhibitor Pre-incubation: Are you pre-incubating the cells with this compound for a sufficient amount of time before adding VEGF? A pre-incubation period of at least 1-2 hours is generally recommended to allow the inhibitor to enter the cells and bind to the kinase.
-
VEGF Stimulation Time: The timing of VEGF stimulation is critical. A time course experiment (e.g., 5, 15, 30 minutes) is recommended to determine the peak of VEGFR2 phosphorylation in your specific cell line.
-
Concentrations: Double-check the final concentrations of this compound and VEGF in your assay. The reported IC50 for this compound is approximately 9.6 µM.[3] Ensure you are using a concentration range that brackets this value.
-
Lysis Buffer: Always use a lysis buffer containing fresh phosphatase and protease inhibitors to prevent dephosphorylation of VEGFR2 and degradation of your proteins after cell lysis.[4]
-
-
Step 3: Assess Cellular System
-
Cell Health and Confluency: Ensure your cells are healthy, within a low passage number, and at an appropriate confluency (typically 70-80%). Stressed or overly confluent cells may not respond optimally to stimuli.
-
Serum Starvation: Proper serum starvation is crucial to reduce basal levels of receptor phosphorylation. The duration of serum starvation (e.g., 4-24 hours) may need to be optimized for your cell line.
-
VEGFR2 Expression: Confirm that your cell line expresses sufficient levels of VEGFR2. You can check this by running a Western blot for total VEGFR2.
-
-
Step 4: Evaluate Inhibitor Activity with a Positive Control
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that targets the ATP-binding site of the VEGFR2 kinase domain. By occupying this site, it prevents the autophosphorylation of the receptor upon VEGF binding, thereby blocking the downstream signaling cascades responsible for angiogenesis.[4]
Q2: What are the key downstream signaling pathways of VEGFR2?
A2: Upon activation and autophosphorylation, VEGFR2 initiates several downstream signaling pathways, including:
-
PLCγ-PKC-MAPK/ERK pathway: Primarily involved in cell proliferation.[6]
-
PI3K/Akt pathway: Crucial for cell survival and permeability.[6]
-
Src-p38 MAPK pathway: Involved in cell migration.
Caption: Simplified VEGFR2 signaling pathway and the inhibitory point of this compound.
Q3: What is the recommended solvent and storage condition for this compound?
A3: this compound is typically dissolved in DMSO to prepare a concentrated stock solution. It is recommended to store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
Q4: Can this compound precipitate in my cell culture medium?
A4: Yes, like many small molecule inhibitors, this compound can precipitate in aqueous solutions, especially at higher concentrations or if not properly dissolved. This can be influenced by the pH and protein content of your culture medium.[7] If you observe precipitation, consider preparing fresh dilutions or testing the solubility of this compound in your specific medium.[7][8]
Q5: Are there any known off-target effects of this compound?
A5: While this compound is primarily known as a VEGFR2 inhibitor, like many kinase inhibitors, it may have off-target effects on other kinases, especially at higher concentrations. It is always advisable to consult the literature for the most up-to-date information on the selectivity profile of any inhibitor.
Data Presentation
The following table provides a comparison of the in vitro inhibitory activity of this compound and a related, more potent compound, Semaxanib (SU5416), against VEGFR2.
| Compound | Target Kinase | IC50 (µM) | Reference |
| This compound | VEGFR2 | ~9.6 | [3] |
| Semaxanib (SU5416) | VEGFR2 | ~0.11 | [1][2] |
Note: IC50 values can vary depending on the specific assay conditions.
Experimental Protocols
Western Blot for Phosphorylated VEGFR2
This protocol outlines the key steps for detecting p-VEGFR2 by Western blot.
-
Cell Culture and Treatment:
-
Plate cells (e.g., HUVECs) and allow them to reach 70-80% confluency.
-
Serum-starve the cells for 4-24 hours (optimize for your cell line).
-
Pre-incubate cells with this compound at the desired concentrations for 1-2 hours.
-
Stimulate cells with VEGF (e.g., 50 ng/mL) for the predetermined optimal time (e.g., 5-15 minutes).
-
-
Cell Lysis:
-
Immediately after stimulation, place the culture dish on ice and wash the cells twice with ice-cold PBS.
-
Add ice-cold RIPA buffer supplemented with fresh protease and phosphatase inhibitors.[4]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.[4]
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Protein Transfer:
-
Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-50 µg) per lane onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.[4]
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[4]
-
Incubate the membrane with a primary antibody specific for phosphorylated VEGFR2 (e.g., anti-p-VEGFR2 Tyr1175) diluted in 5% BSA/TBST, overnight at 4°C with gentle agitation.[4]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Capture the image using a chemiluminescence imaging system.
-
To normalize for protein loading, you can strip the membrane and re-probe with an antibody against total VEGFR2 and a loading control like GAPDH or β-actin.[4]
-
In Vitro VEGFR2 Kinase Assay
This protocol provides a general framework for an in vitro kinase assay to directly measure the inhibitory effect of this compound on VEGFR2 enzymatic activity.
-
Assay Preparation:
-
Prepare a 1x Kinase Buffer. A typical buffer might contain Tris-HCl, MgCl₂, MnCl₂, and DTT.
-
Prepare a solution of recombinant human VEGFR2 kinase in 1x Kinase Buffer.
-
Prepare a solution of a suitable substrate (e.g., a poly(Glu, Tyr) 4:1 peptide) in 1x Kinase Buffer.
-
Prepare a solution of ATP in 1x Kinase Buffer. The final ATP concentration should be close to the Km for VEGFR2.
-
-
Inhibitor Preparation:
-
Prepare serial dilutions of this compound in 1x Kinase Buffer containing a small percentage of DMSO (final DMSO concentration in the assay should typically be ≤1%).
-
-
Kinase Reaction:
-
In a 96-well plate, add the following to each well:
-
Recombinant VEGFR2 kinase
-
Substrate
-
This compound dilution or vehicle control
-
-
Pre-incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding ATP.
-
-
Reaction Incubation and Termination:
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Terminate the reaction by adding a stop solution (e.g., EDTA) or by proceeding directly to the detection step.
-
-
Detection:
-
The amount of phosphorylated substrate can be quantified using various methods, such as:
-
Luminescence-based assays (e.g., Kinase-Glo®): This method measures the amount of ATP remaining in the well. Lower ATP levels correspond to higher kinase activity.
-
ELISA-based assays: Use a phospho-specific antibody to detect the phosphorylated substrate.
-
Radiometric assays: Use [γ-³²P]ATP and measure the incorporation of the radioactive phosphate into the substrate.
-
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the log of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
References
- 1. Study of differences in the VEGFR2 inhibitory activities between semaxanib and this compound using 3D-QSAR, docking, and molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. benchchem.com [benchchem.com]
- 5. unige.ch [unige.ch]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Western Blot Protocol for VEGF Receptor 2 Antibody (NB100-529): Novus Biologicals [novusbio.com]
dealing with SU5205 instability in long-term experiments
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the use of SU5205 in long-term experiments, with a focus on addressing potential instability issues. The following information is compiled from publicly available data and general best practices for handling small molecule kinase inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
A1: this compound is a small molecule inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), also known as KDR or FLK-1. It is an oxindole-based compound that acts as an ATP-competitive inhibitor of the receptor's tyrosine kinase activity.[1] While its primary target is VEGFR2, like many kinase inhibitors, it may exhibit activity against other related kinases such as Platelet-Derived Growth Factor Receptor (PDGFR) and Fibroblast Growth Factor Receptor (FGFR) at higher concentrations.[2]
Q2: What are the known IC50 values for this compound?
A2: The half-maximal inhibitory concentration (IC50) of this compound for VEGFR2 (FLK-1) is reported to be 9.6 µM.[1] In cell-based assays, it has been shown to inhibit VEGF-induced endothelial cell mitogenesis with an IC50 of 5.1 µM.[1]
Q3: What are the general recommendations for preparing and storing this compound stock solutions?
A3: For optimal stability, this compound should be stored as a solid at -20°C. Stock solutions are typically prepared in a non-aqueous solvent such as Dimethyl Sulfoxide (DMSO). It is crucial to use anhydrous DMSO to minimize hydrolysis. For long-term storage, it is recommended to aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles and exposure to moisture and air. These aliquots should be stored at -20°C or -80°C. The product is air-sensitive and should be stored under an inert atmosphere.[3]
Q4: What are the potential causes of this compound instability in long-term experiments?
A4: The instability of small molecule inhibitors like this compound in long-term cell culture or in vivo experiments can be attributed to several factors:
-
Hydrolysis: The presence of water in solvents or culture media can lead to the hydrolytic degradation of the compound over time.[4]
-
Oxidation: Many small organic molecules are susceptible to oxidation, which can be accelerated by exposure to air, light, or certain metal ions.[5][6] The oxindole scaffold, in particular, can be susceptible to oxidation.[7]
-
Photodegradation: Exposure to light, especially UV radiation, can cause degradation of the compound.[8]
-
Metabolism: In cell-based assays or in vivo studies, cellular enzymes can metabolize the inhibitor, reducing its effective concentration over time.
-
Adsorption: The compound may adsorb to plasticware or other surfaces, lowering its effective concentration in the medium.
Troubleshooting Guide: Dealing with this compound Instability
This guide provides a structured approach to identifying and mitigating potential issues related to this compound instability in your experiments.
| Issue | Possible Cause | Troubleshooting Steps | Expected Outcome |
| Inconsistent or diminishing effects of this compound over time in a long-term experiment. | Degradation of this compound in the experimental medium. | 1. Prepare fresh this compound working solutions for each medium change from a recently thawed aliquot of the stock solution. 2. Minimize light exposure during media preparation and incubation by using amber tubes and keeping plates covered. 3. Consider the stability of this compound in your specific culture medium at 37°C. If possible, perform a pilot study to assess its half-life under your experimental conditions using an analytical method like HPLC. | Consistent and reproducible inhibition of the target pathway throughout the experiment. |
| Higher than expected cell toxicity or off-target effects. | Accumulation of toxic degradation products or off-target activity at high concentrations. | 1. Perform a dose-response curve to determine the lowest effective concentration of this compound for your specific cell line and endpoint. 2. Include appropriate controls , such as a vehicle-only control and a positive control with a known stable inhibitor for the same target. 3. Characterize the phenotype of this compound-treated cells and compare it to the known effects of VEGFR2 inhibition to identify potential off-target signatures.[2] | Reduced cytotoxicity while maintaining on-target inhibitory effects. Clearer distinction between on-target and potential off-target effects. |
| Variability between experiments performed on different days. | Inconsistent preparation or storage of this compound stock solutions. | 1. Strictly adhere to a standardized protocol for preparing and aliquoting stock solutions. Ensure the use of anhydrous DMSO. 2. Avoid repeated freeze-thaw cycles of the main stock solution. Use a fresh aliquot for each experiment. 3. Store aliquots at -80°C for long-term storage to minimize degradation. | Improved reproducibility of experimental results. |
| No observable effect of this compound, even at high concentrations. | Complete degradation of the compound or issues with the experimental system. | 1. Verify the activity of your this compound stock in a short-term, acute assay where stability is less of a concern. 2. Check the expression and phosphorylation status of VEGFR2 in your cell model to ensure it is a valid target. 3. Consider potential resistance mechanisms in your cells, such as upregulation of alternative signaling pathways.[9] | Confirmation of compound activity and identification of potential issues with the experimental model. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the solid this compound vial to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Under sterile conditions, add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into small, single-use, light-protected tubes.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
Protocol 2: Treatment of Cells in a Long-Term Experiment
-
Thaw a fresh aliquot of this compound stock solution at room temperature.
-
Dilute the stock solution in pre-warmed, complete cell culture medium to the desired final concentration immediately before use.
-
Remove the old medium from the cell culture plates and replace it with the freshly prepared this compound-containing medium.
-
For very long-term experiments (spanning several days or weeks), it is recommended to perform a full medium change with freshly prepared inhibitor every 24-48 hours to maintain a consistent effective concentration.
-
Always include a vehicle control (medium with the same final concentration of DMSO) in your experimental setup.
Signaling Pathway Diagrams
Below are simplified diagrams of the key signaling pathways targeted by this compound.
Caption: Simplified VEGFR2 signaling pathway.
Caption: Simplified PDGFR signaling pathway.
Caption: Simplified FGFR signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. Impact of hydrolysis-mediated clearance on the pharmacokinetics of novel anaplastic lymphoma kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Electrocatalytic oxidation of small organic molecules in acid medium: enhancement of activity of noble metal nanoparticles and their alloys by supporting or modifying them with metal oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Improving the In Vivo Bioavailability of SU5205
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vivo experiments with the VEGFR2 inhibitor, SU5205.
Troubleshooting Guide
This guide is designed to help you troubleshoot common issues related to the in vivo bioavailability of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or undetectable plasma concentrations of this compound after oral administration. | Poor aqueous solubility: this compound is known to have low solubility in water, which can significantly limit its absorption from the gastrointestinal tract. | Formulation Optimization: - Particle Size Reduction: Decrease the particle size of the this compound powder through micronization or nanosizing to increase the surface area for dissolution. - Amorphous Solid Dispersion: Prepare an amorphous solid dispersion of this compound with a hydrophilic polymer to enhance its dissolution rate. - Lipid-Based Formulation: Formulate this compound in a self-emulsifying drug delivery system (SEDDS) to improve its solubilization in the gut. - Co-solvent/Surfactant System: Prepare a solution of this compound using a biocompatible co-solvent (e.g., PEG 400, DMSO) and/or a surfactant (e.g., Tween 80, Cremophor EL). Note: Ensure the final concentration of the vehicle is non-toxic to the animals. |
| High variability in plasma concentrations between individual animals. | pH-dependent solubility: The solubility of many kinase inhibitors is pH-dependent, with higher solubility in the acidic environment of the stomach and lower solubility in the more neutral pH of the intestine. Variations in gastric pH among animals can lead to inconsistent absorption. | pH-modifying excipients: Include acidic excipients in the formulation to create a more favorable microenvironment for dissolution in the intestine. Fasting/Fed State: Standardize the feeding schedule of the animals before dosing, as the presence of food can alter gastric pH and transit time. |
| Precipitation of this compound in the dosing vehicle before or during administration. | Supersaturation and instability: The formulation may be supersaturated, leading to precipitation of the compound over time. | Fresh Formulation Preparation: Prepare the dosing formulation immediately before administration. Solubility Enhancement: Increase the concentration of the solubilizing agent (co-solvent, surfactant, etc.) in the vehicle, while remaining within safe limits. Sonication: Gently sonicate the formulation before administration to ensure it is a homogenous suspension or solution. |
| Adverse effects observed in animals after administration (e.g., lethargy, weight loss). | Vehicle toxicity: The solvents or excipients used in the formulation may be causing toxicity at the administered dose. | Vehicle Toxicity Study: Conduct a preliminary study to assess the tolerability of the vehicle alone in the animal model. Alternative Vehicles: Explore alternative, less toxic vehicles for administration. Dose Reduction: If the adverse effects are suspected to be compound-related, consider reducing the dose of this compound. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), also known as FLK-1. By inhibiting the tyrosine kinase activity of VEGFR2, this compound blocks the downstream signaling pathways that are crucial for angiogenesis, the formation of new blood vessels. This makes it a valuable tool for studying angiogenesis in various pathological conditions, particularly in cancer research.
Q2: Why is the oral bioavailability of this compound expected to be low?
A2: Like many small molecule kinase inhibitors, this compound is a lipophilic compound with poor aqueous solubility. This low solubility is a major factor limiting its dissolution in the gastrointestinal fluids, which is a prerequisite for absorption into the bloodstream.
Q3: What are the most promising formulation strategies to improve the oral bioavailability of this compound?
A3: Based on studies with similar poorly soluble kinase inhibitors, the most effective strategies include:
-
Amorphous Solid Dispersions (ASDs): Dispersing this compound in a polymer matrix in an amorphous state can significantly increase its dissolution rate and subsequent absorption.
-
Lipid-Based Formulations (e.g., SEDDS): These formulations present the drug in a solubilized state within lipid globules, facilitating its absorption through the intestinal wall.
-
Nanosuspensions: Reducing the particle size of this compound to the nanometer range dramatically increases the surface area for dissolution, leading to improved bioavailability.
Q4: How can I assess the in vivo bioavailability of my this compound formulation?
A4: A standard approach is to conduct a pharmacokinetic (PK) study in an animal model (e.g., mice or rats). This involves administering your this compound formulation and a control formulation (e.g., a simple suspension) to different groups of animals. Blood samples are then collected at various time points, and the plasma concentrations of this compound are measured using a validated analytical method like LC-MS/MS. Key PK parameters to compare are the maximum plasma concentration (Cmax), the time to reach Cmax (Tmax), and the total drug exposure over time (Area Under the Curve or AUC).
Data Presentation
The following table provides an illustrative example of how to present pharmacokinetic data from a study comparing a standard this compound suspension with a hypothetical improved formulation (e.g., a nanosuspension). Note: This data is for exemplary purposes only and does not represent actual experimental results.
| Formulation | Dose (mg/kg, p.o.) | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng·h/mL) | Relative Bioavailability (%) |
| This compound Suspension | 50 | 150 ± 35 | 4.0 ± 1.5 | 1200 ± 250 | 100 (Reference) |
| This compound Nanosuspension | 50 | 750 ± 120 | 2.0 ± 0.5 | 6000 ± 980 | 500 |
Experimental Protocols
Protocol 1: Preparation of a this compound Nanosuspension for Oral Administration
This protocol describes a general method for preparing a nanosuspension of this compound using a wet milling technique.
Materials:
-
This compound powder
-
Stabilizer solution (e.g., 1% w/v Poloxamer 407 in sterile water)
-
Milling media (e.g., yttrium-stabilized zirconium oxide beads, 0.5 mm diameter)
-
High-energy ball mill
-
Particle size analyzer
Procedure:
-
Prepare a pre-suspension by dispersing a specific amount of this compound powder (e.g., 10 mg/mL) in the stabilizer solution.
-
Add the pre-suspension and an equal volume of milling media to the milling chamber.
-
Mill the suspension at a high speed (e.g., 2000 rpm) for a specified duration (e.g., 4-8 hours). Monitor the temperature to prevent overheating.
-
Periodically withdraw a small aliquot of the suspension to measure the particle size using a particle size analyzer. Continue milling until the desired particle size (e.g., <200 nm) is achieved.
-
Separate the nanosuspension from the milling media by centrifugation at a low speed or by using a sieve.
-
Store the final nanosuspension at 4°C and protect it from light. Ensure to re-disperse the suspension by gentle vortexing before administration.
Protocol 2: In Vivo Pharmacokinetic Study in Mice
This protocol outlines a typical pharmacokinetic study to evaluate the oral bioavailability of a novel this compound formulation.
Materials:
-
Male BALB/c mice (8-10 weeks old)
-
This compound formulation (e.g., nanosuspension)
-
Control this compound formulation (e.g., 0.5% CMC-Na suspension)
-
Oral gavage needles
-
Blood collection supplies (e.g., EDTA-coated capillaries, microcentrifuge tubes)
-
Anesthetic (e.g., isoflurane)
-
LC-MS/MS system for bioanalysis
Procedure:
-
Animal Acclimatization and Grouping: Acclimatize the mice to the housing conditions for at least one week. Randomly assign the mice to two groups (n=5 per group): Group A (Control Formulation) and Group B (Test Formulation).
-
Fasting: Fast the mice for 4-6 hours before dosing, with free access to water.
-
Dosing: Administer a single oral dose of the respective this compound formulation (e.g., 50 mg/kg) to each mouse via oral gavage. Record the exact time of dosing for each animal.
-
Blood Sampling: Collect blood samples (approximately 50 µL) from the saphenous vein or another appropriate site at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Plasma Preparation: Immediately transfer the blood samples into EDTA-coated tubes and keep them on ice. Centrifuge the samples at 4°C to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until bioanalysis.
-
Bioanalysis: Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) for each group and perform statistical analysis to compare the bioavailability of the test formulation to the control.
Mandatory Visualizations
Caption: Simplified VEGFR2 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for improving the in vivo bioavailability of this compound.
SU5205 Dose-Response Curve Optimization: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for optimizing SU5205 dose-response curve experiments. It includes frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and an overview of the relevant signaling pathways to facilitate accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key receptor tyrosine kinase involved in angiogenesis. By binding to the ATP-binding site of the VEGFR2 kinase domain, this compound blocks its phosphorylation and subsequent activation of downstream signaling pathways. This inhibition ultimately leads to a reduction in endothelial cell proliferation, migration, and survival.
Q2: What is a typical IC50 value for this compound?
A2: The half-maximal inhibitory concentration (IC50) for this compound can vary depending on the cell type and experimental conditions. However, a commonly reported IC50 value for its inhibitory activity against VEGFR2 kinase is approximately 9.6 µM. In cell-based assays, such as those measuring the inhibition of VEGF-induced endothelial cell mitogenesis, the IC50 is around 5.1 µM.
Q3: Why is my dose-response curve flat or showing weak inhibition?
A3: A flat or weak dose-response curve can result from several factors. These include issues with the compound's integrity or solubility, suboptimal assay conditions (e.g., incorrect ATP concentration in a kinase assay), or the use of a cell line that is not sensitive to VEGFR2 inhibition. It is also possible that the concentration range tested is not appropriate for the specific experimental setup.
Q4: What could cause high variability between my experimental replicates?
A4: High variability in dose-response assays often stems from technical inconsistencies. Common sources include inaccurate pipetting, especially during serial dilutions, inhomogeneous cell seeding density, or edge effects in multi-well plates. Ensuring proper mixing of all reagents and careful handling of multi-well plates can help minimize this variability.
Q5: The slope of my dose-response curve is unusually steep or shallow. What does this indicate?
A5: The slope of the dose-response curve, or the Hill coefficient, provides insight into the inhibitor's binding kinetics. A steep slope can suggest positive cooperativity in binding or potential artifacts at certain concentrations. Conversely, a shallow slope may indicate negative cooperativity, compound instability, or complex biological responses within the cell.
Data Presentation: this compound Inhibitory Activity
| Parameter | Value | Cell Line/System | Reference |
| VEGFR2 Kinase Inhibition (IC50) | 9.6 µM | Cell-free kinase assay | [1] |
| VEGF-induced Endothelial Mitogenesis Inhibition (IC50) | 5.1 µM | Endothelial Cells | [1] |
Note: IC50 values can be cell-line and assay-dependent. It is recommended to determine the IC50 empirically for your specific experimental system.
Experimental Protocols
I. Biochemical VEGFR2 Kinase Assay
This protocol outlines a method to determine the direct inhibitory effect of this compound on VEGFR2 kinase activity.
Materials:
-
Recombinant human VEGFR2 kinase
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
This compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (or similar)
-
96-well white microplates
Procedure:
-
Prepare this compound Dilutions: Perform serial dilutions of this compound in kinase buffer. The final DMSO concentration should not exceed 1%.
-
Prepare Master Mix: In a microcentrifuge tube, prepare a master mix containing kinase buffer, ATP, and the peptide substrate.
-
Assay Plate Setup: Add the this compound dilutions and a DMSO control to the respective wells of the 96-well plate.
-
Initiate Reaction: Add the recombinant VEGFR2 kinase to each well to start the reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Detect ADP Production: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control. Plot the percent inhibition against the log of this compound concentration to determine the IC50 value.
II. Cell-Based Proliferation Assay (MTT Assay)
This protocol measures the effect of this compound on the proliferation of endothelial cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs).
Materials:
-
HUVECs
-
Endothelial cell growth medium (EGM)
-
This compound (dissolved in DMSO)
-
VEGF-A
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well clear flat-bottom plates
Procedure:
-
Cell Seeding: Seed HUVECs into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Serum Starvation: The following day, replace the growth medium with a low-serum medium and incubate for 4-6 hours.
-
Treatment: Treat the cells with serial dilutions of this compound or a DMSO control.
-
Stimulation: After a 1-hour pre-treatment with this compound, stimulate the cells with VEGF-A (e.g., 50 ng/mL).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each this compound concentration relative to the VEGF-A stimulated control. Plot the percent viability against the log of this compound concentration to determine the IC50 value.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Flat Dose-Response Curve | 1. Compound Inactivity: this compound may have degraded. 2. Solubility Issues: Compound precipitated out of solution. 3. High ATP Concentration (Biochemical Assay): Excess ATP outcompetes the inhibitor. 4. Insensitive Cell Line (Cell-based Assay): The chosen cell line may not rely on VEGFR2 signaling for proliferation. | 1. Verify the integrity and storage conditions of the this compound stock. 2. Ensure this compound is fully dissolved in DMSO before further dilution in aqueous buffers. 3. Use an ATP concentration at or near the Km for VEGFR2 in your assay. 4. Use a well-characterized endothelial cell line (e.g., HUVECs) or a cancer cell line known to be responsive to VEGFR2 inhibition. |
| High Variability Between Replicates | 1. Pipetting Errors: Inaccurate serial dilutions or reagent additions. 2. Inconsistent Cell Seeding: Uneven cell distribution across the plate. 3. Edge Effects: Evaporation from wells on the plate periphery. | 1. Use calibrated pipettes and ensure thorough mixing at each dilution step. 2. Ensure a single-cell suspension before plating and mix the cell suspension between plating each row/column. 3. Avoid using the outermost wells of the plate or fill them with sterile PBS to maintain humidity. |
| Shift in IC50 Value | 1. Different Cell Passage Number: Cellular response can change with prolonged culture. 2. Variation in Reagent Lots: Differences in serum, growth factors, or other critical reagents. 3. Incorrect Incubation Time: The duration of compound exposure can affect the apparent IC50. | 1. Use cells within a consistent and defined passage number range for all experiments. 2. Qualify new lots of critical reagents before use in dose-response experiments. 3. Optimize and maintain a consistent incubation time for your specific assay. |
| Unexpected Cell Toxicity | 1. Off-Target Effects: this compound may inhibit other kinases essential for cell survival. 2. High DMSO Concentration: The final concentration of the vehicle may be toxic to the cells. | 1. Perform a kinase selectivity profile to identify potential off-targets. Confirm on-target effects by measuring phosphorylation of downstream VEGFR2 targets (e.g., PLCγ, ERK). 2. Ensure the final DMSO concentration in your assay is below a non-toxic level (typically ≤ 0.5%). |
Mandatory Visualizations
VEGFR2 Signaling Pathway
Caption: Simplified VEGFR2 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Dose-Response Curve Generation
Caption: General workflow for generating a cell-based dose-response curve for this compound.
References
Technical Support Center: Troubleshooting Inconsistent Results with SU5205
This technical support center is designed for researchers, scientists, and drug development professionals who are encountering inconsistent results during their experiments with SU5205. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues and ensure the reliability and reproducibility of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a small molecule inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), also known as FLK-1.[1][2] It plays a crucial role in angiogenesis, the formation of new blood vessels. By inhibiting VEGFR2, this compound can block the signaling pathways that lead to endothelial cell proliferation and migration.[1]
Q2: We are observing significant variability in our IC50 values for this compound between experiments. What could be the cause?
Inconsistent IC50 values are a common challenge and can be attributed to several factors. One key reason is the inherent poor stability of this compound in solution.[3][4] Additionally, this compound is considered to have a moderate IC50 towards VEGFR2, meaning its potency is not as high as some other inhibitors, which can contribute to variability.[3][4] Other factors include differences in cell passage number, seeding density, and variations in reagent preparation.
Q3: Why are we seeing unexpected levels of cytotoxicity in our cell line, even at low concentrations of this compound?
While this compound primarily targets VEGFR2, like many kinase inhibitors, it may have off-target effects.[5] These off-target activities can lead to unintended cellular responses, including cytotoxicity in certain cell lines. It is also possible that the observed cell death is due to the degradation of this compound into toxic byproducts, a consequence of its poor stability.
Q4: Can the type of cell-based assay influence the observed efficacy of this compound?
Yes, the choice of assay can significantly impact the results. For instance, metabolic assays like MTT or XTT measure the metabolic activity of cells, which may not always directly correlate with cell number or the specific anti-angiogenic effects of this compound. It is advisable to use multiple assay types to get a comprehensive understanding of the inhibitor's effects.
Q5: How should this compound be prepared and stored to ensure consistency?
Due to its poor stability, it is crucial to prepare fresh stock solutions of this compound for each experiment. If long-term storage is necessary, it should be stored as a solid at -20°C. Once in solution (typically in DMSO), it should be used as quickly as possible and any remaining solution should be discarded.
Troubleshooting Guides
Issue 1: High Variability in IC50 Values
| Potential Cause | Recommended Action | Expected Outcome |
| Poor Compound Stability | Prepare fresh stock solutions of this compound in DMSO for each experiment. Avoid multiple freeze-thaw cycles. | Reduced variability in IC50 values between experiments. |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before plating. Use a calibrated multichannel pipette for seeding. | More uniform cell growth across wells, leading to more consistent assay results. |
| Cell Passage Number | Use cells within a consistent and low passage number range for all experiments. | Minimized phenotypic drift of cells, resulting in more reproducible responses to the inhibitor. |
| "Edge Effect" in Plates | Avoid using the outer wells of the microplate, or fill them with sterile media or PBS to maintain humidity. | Reduced evaporation and temperature gradients across the plate, leading to more consistent data. |
Issue 2: Unexpected Cytotoxicity or Off-Target Effects
| Potential Cause | Recommended Action | Expected Outcome |
| Off-Target Kinase Inhibition | Profile the activity of this compound against a panel of related kinases (e.g., PDGFR, c-KIT, FLT3) to identify potential off-target interactions.[5] | A clearer understanding of the compound's selectivity and potential reasons for unexpected cellular phenotypes. |
| Compound Degradation | Perform a time-course experiment to assess the stability of this compound in your specific cell culture media. | Determination of the effective timeframe for this compound activity before significant degradation occurs. |
| Cell Line Specific Sensitivity | Test the cytotoxic effects of this compound on a panel of different cell lines to determine if the observed effect is specific to one cell type. | Identification of cell lines that are more or less sensitive to the off-target effects of this compound. |
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (µM) | Assay Conditions |
| VEGFR2 (FLK-1) | 9.6 | Cell-free kinase assay[1][2] |
| VEGF-induced endothelial mitogenesis | 5.1 | Cell-based assay[1] |
| PDGFR | Potential off-target | Based on general VEGFR inhibitor profiles[5] |
| c-KIT | Potential off-target | Based on general VEGFR inhibitor profiles[5] |
| FLT3 | Potential off-target | Based on general VEGFR inhibitor profiles[5] |
Experimental Protocols
Protocol 1: Cell Proliferation Assay Using a Tetrazolium Salt (e.g., WST-1)
This protocol provides a general framework for assessing the effect of this compound on the proliferation of adherent cells.
-
Cell Seeding:
-
Harvest and count cells, ensuring high viability (>95%).
-
Resuspend cells in the appropriate complete culture medium to achieve the desired seeding density (e.g., 5 x 10³ cells/well for a 96-well plate).
-
Dispense 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a fresh stock solution of this compound in sterile DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Return the plate to the incubator for the desired treatment duration (e.g., 48 or 72 hours).
-
-
Proliferation Assessment:
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C, or until a sufficient color change is observed.
-
Gently shake the plate for 1 minute to ensure a homogenous distribution of the formazan product.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other wells.
-
Normalize the absorbance values of the treated wells to the vehicle control wells to determine the percentage of inhibition.
-
Plot the percentage of inhibition against the log of the this compound concentration and use a non-linear regression model to calculate the IC50 value.
-
Mandatory Visualization
Caption: VEGFR2 signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting inconsistent results with this compound.
References
Validation & Comparative
Validating SU5205 Results with siRNA Knockdown of VEGFR2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
At a Glance: SU5205 vs. VEGFR2 siRNA
| Feature | This compound (Chemical Inhibitor) | VEGFR2 siRNA (Genetic Knockdown) |
| Mechanism of Action | Competitively binds to the ATP-binding site of the VEGFR2 kinase domain, inhibiting its autophosphorylation and downstream signaling. | Utilizes the RNA interference (RNAi) pathway to specifically degrade VEGFR2 mRNA, preventing protein synthesis. |
| Specificity | Can have off-target effects on other structurally similar kinases. | Highly specific to the VEGFR2 mRNA sequence, minimizing off-target effects. |
| Mode of Application | Added to cell culture media. | Transfected into cells using lipid-based reagents or electroporation. |
| Duration of Effect | Reversible; effect is lost upon removal of the compound. | Transient; effect lasts for several days depending on cell division and mRNA turnover. |
| Validation Role | Primary tool for studying the acute effects of VEGFR2 inhibition. | Gold standard for confirming that the effects of a chemical inhibitor are specifically due to its action on the intended target. |
Unveiling the VEGFR2 Signaling Pathway
VEGFR2 is a key receptor tyrosine kinase that, upon binding to its ligand VEGF-A, triggers a cascade of intracellular signaling events crucial for endothelial cell proliferation, migration, and survival – the hallmarks of angiogenesis.
VEGFR2 signaling cascade.
Experimental Validation Workflow
To validate that the biological effects of this compound are mediated through VEGFR2, a parallel experiment using VEGFR2 siRNA is essential. The following workflow outlines this process.
Workflow for validating this compound with siRNA.
The Logic of siRNA Validation
The core principle of using siRNA to validate a chemical inhibitor is to demonstrate that the genetic knockdown of the target protein phenocopies the effects of the chemical inhibitor. If both this compound and VEGFR2 siRNA produce similar biological outcomes, it provides strong evidence that this compound's effects are indeed mediated through its inhibition of VEGFR2.
Logical framework for siRNA validation.
Performance Comparison: this compound vs. VEGFR2 siRNA
While direct comparative studies between this compound and VEGFR2 siRNA are limited, we can synthesize data from independent studies to provide an objective comparison of their expected performance in key endothelial cell assays.
Table 1: Effect on Endothelial Cell Proliferation
| Treatment | Concentration/Dose | Cell Type | Assay | % Inhibition (relative to control) |
| This compound | 10 µM | HUVEC | MTT | Data not available in searched literature |
| VEGFR2 siRNA | 40 nM | Hemangioma-derived ECs | MTT | ~45% after 72h[1] |
| VEGFR2 siRNA | Not Specified | AGS Cancer Cells | MTT | >50% after 48h[2] |
Table 2: Effect on Endothelial Cell Migration
| Treatment | Concentration/Dose | Cell Type | Assay | % Inhibition (relative to control) |
| This compound | 10 µM | HUVEC | Wound Healing | Data not available in searched literature |
| VEGFR2 siRNA | 40 nM | HUVEC | Wound Healing | Significant inhibition (quantitative data varies)[3] |
Table 3: Effect on Endothelial Cell Apoptosis
| Treatment | Concentration/Dose | Cell Type | Assay | Fold Increase in Apoptosis (relative to control) |
| This compound | 10 µM | HUVEC | TUNEL/Annexin V | Data not available in searched literature |
| VEGFR2 siRNA | Not Specified | AGS Cancer Cells | Annexin V | ~9-fold increase in total apoptosis[2] |
| VEGFR2 siRNA | Not Specified | Hemangioma-derived ECs | Not Specified | Significant increase[1] |
Note: The quantitative data for VEGFR2 siRNA is derived from studies on various cell types, including primary endothelial cells and cancer cell lines, and serves as a representative measure of the expected effect.
Detailed Experimental Protocols
1. VEGFR2 siRNA Transfection in HUVECs
This protocol is adapted for a 6-well plate format.
-
Day 1: Cell Seeding
-
Culture Human Umbilical Vein Endothelial Cells (HUVECs) in EGM-2 medium.
-
Seed HUVECs in a 6-well plate at a density that will result in 50-70% confluency on the day of transfection.
-
-
Day 2: Transfection
-
Prepare two tubes for each transfection well.
-
Tube A: Dilute 3 µL of 20 µM VEGFR2 siRNA stock in 97 µL of Opti-MEM.
-
Tube B: Dilute 6 µL of a suitable transfection reagent (e.g., Lipofectamine RNAiMAX) in 94 µL of Opti-MEM.
-
Combine the contents of Tube A and Tube B, mix gently by pipetting, and incubate for 5 minutes at room temperature to allow for complex formation.
-
Wash the HUVECs three times with Opti-MEM and leave them in 1 mL of Opti-MEM.
-
Add the siRNA-lipid complex mixture dropwise to the well while gently swirling the plate.
-
Incubate the cells at 37°C for 4-6 hours.
-
Replace the medium with fresh, complete HUVEC growth medium.
-
-
Day 3-4: Post-Transfection
-
Allow 48-72 hours for efficient knockdown of VEGFR2.
-
Proceed with functional assays or protein extraction for Western blot analysis.
-
2. This compound Treatment of HUVECs
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the experiment, dilute the this compound stock solution to the desired final concentration in complete HUVEC growth medium.
-
Replace the existing medium on the HUVECs with the this compound-containing medium.
-
For the vehicle control, add an equivalent volume of DMSO to the medium.
-
Incubate the cells for the desired duration of the experiment before performing functional assays.
3. Western Blot for VEGFR2 and Phospho-VEGFR2
-
Protein Extraction:
-
After treatment with this compound or transfection with VEGFR2 siRNA, wash the cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Collect the lysate and centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against total VEGFR2 or phospho-VEGFR2 (e.g., pY1175) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply an ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control like GAPDH or β-actin.
-
4. Cell Proliferation Assay (MTT)
-
Seed HUVECs in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or transfect with VEGFR2 siRNA as described above.
-
At the end of the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control group.
5. Cell Migration Assay (Wound Healing/Scratch Assay)
-
Grow HUVECs to a confluent monolayer in a 6-well plate.
-
Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.
-
Wash the cells with PBS to remove detached cells.
-
Replace the medium with fresh medium containing this compound or, for siRNA-transfected cells, fresh medium.
-
Capture images of the scratch at time 0 and at various time points thereafter (e.g., 8, 12, 24 hours).
-
Measure the width of the scratch at multiple points and calculate the percentage of wound closure over time.
6. Apoptosis Assay (Annexin V Staining)
-
Following treatment with this compound or transfection with VEGFR2 siRNA, collect both the adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
Conclusion
References
A Comparative Guide: SU5205 versus Sunitinib in Renal Cell Carcinoma Models
For Researchers, Scientists, and Drug Development Professionals
Objective Comparison of Preclinical Performance and Mechanisms of Action
This guide provides a detailed comparison of two tyrosine kinase inhibitors, SU5205 and sunitinib, with a focus on their potential applications in renal cell carcinoma (RCC) research. While sunitinib is a well-established, multi-targeted therapy for RCC, data on this compound in this specific cancer type is not available in the current scientific literature. This comparison, therefore, focuses on their distinct kinase inhibition profiles and mechanisms of action, supported by available preclinical data for sunitinib in RCC models.
Executive Summary
Sunitinib is a potent, multi-targeted inhibitor of several receptor tyrosine kinases (RTKs) implicated in tumor angiogenesis and proliferation, including Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and c-KIT. In contrast, this compound is documented as a selective inhibitor of VEGFR2. The available data indicates a significant difference in potency, with sunitinib exhibiting inhibitory activity at nanomolar concentrations against its key targets, while this compound's inhibitory concentration for VEGFR2 is in the micromolar range.
Due to the absence of studies on this compound in RCC models, this guide will present a detailed overview of sunitinib's preclinical efficacy and associated experimental protocols in RCC, alongside the known biochemical profile of this compound. This allows for a mechanistic comparison, highlighting sunitinib's broader spectrum of action which is likely a key contributor to its clinical efficacy in RCC.
Data Presentation: Kinase Inhibition Profiles
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and sunitinib against various tyrosine kinases. This data underscores the multi-targeted nature of sunitinib compared to the more selective profile of this compound.
| Kinase Target | This compound IC50 | Sunitinib IC50 |
| VEGFR2 (KDR/Flk-1) | 9.6 µM | 80 nM |
| PDGFRβ | Not Available | 2 nM |
| c-KIT | Not Available | Potent Inhibition (IC50 not specified in reviewed sources) |
| FLT3 | Not Available | Potent Inhibition (IC50 not specified in reviewed sources) |
| VEGFR1 | Not Available | Potent Inhibition (IC50 not specified in reviewed sources) |
| PDGFRα | Not Available | Potent Inhibition (IC50 not specified in reviewed sources) |
Data Presentation: In Vitro Efficacy of Sunitinib in Human RCC Cell Lines
The following table presents the IC50 values of sunitinib in various human renal cell carcinoma cell lines, demonstrating its direct anti-proliferative effects.
| Cell Line | Sunitinib IC50 (µM) |
| 786-O | 4.6 - 5.2[1] |
| Sunitinib-Resistant 786-O (786-R) | 22.6[1] |
| A-498 | ~2 (parental) |
| Sunitinib-Resistant A-498 (A498-Su) | >10 |
| Caki-1 | ~2.2 |
| Caki-2 | Not specified, but established sunitinib-resistant lines exist |
Signaling Pathway Diagrams
The following diagrams illustrate the known signaling pathways targeted by this compound and sunitinib.
Experimental Protocols
Detailed methodologies for key experiments involving sunitinib in renal cell carcinoma models are provided below. No peer-reviewed experimental protocols for this compound in RCC models are currently available.
In Vitro Cell Viability/Proliferation Assay (Sunitinib)
-
Cell Lines: 786-O, A-498, Caki-1, Caki-2 (human renal cell carcinoma cell lines).
-
Culture Conditions: Cells are maintained in RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.[1]
-
Sunitinib Preparation: Sunitinib malate is dissolved in DMSO to create a stock solution, which is stored at -20°C. Working solutions are prepared by diluting the stock solution in the culture medium to the desired final concentrations.[1]
-
Assay Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[1]
-
Replace the medium with fresh medium containing various concentrations of sunitinib or a vehicle control (DMSO).[1]
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).[1]
-
Cell viability is assessed using a colorimetric assay such as MTS or WST-8, or a luminescent assay like CellTiter-Glo, according to the manufacturer's instructions.[1]
-
Absorbance or luminescence is measured using a plate reader.
-
IC50 values are calculated from the dose-response curves.
-
In Vivo Xenograft Models (Sunitinib)
-
Animal Models: Immunocompromised mice (e.g., athymic nude or BALB/c mice).
-
Cell Lines for Implantation:
-
RENCA (murine renal adenocarcinoma): 2.5 × 10⁶ cells are implanted subcutaneously (s.c.) into BALB/c mice.[2]
-
786-O (human clear cell RCC): Approximately 5.0 × 10⁶ cells are subcutaneously injected into the upper back of 5-week-old female BALB/c nude mice.[3]
-
A-498 (human RCC): Cells are inoculated subcutaneously into immunocompromised mice.
-
-
Sunitinib Administration:
-
Preparation: Sunitinib is typically formulated as a suspension in an appropriate vehicle (e.g., saline).
-
Route and Dosage: Administered orally via gavage. Dosages can vary, for example:
-
-
Monitoring and Endpoints:
-
Tumor growth is monitored by measuring tumor dimensions with calipers at regular intervals. Tumor volume is calculated using the formula: Volume = (Length × Width²) / 2.
-
At the end of the study, tumors are excised for further analysis, such as Western blotting to assess protein expression (e.g., p-Stat3, cyclin E, survivin in RENCA tumors) or immunohistochemistry.[2]
-
Experimental Workflow Diagram
The following diagram outlines a typical experimental workflow for evaluating sunitinib in an in vivo RCC xenograft model.
Conclusion
This guide highlights the significant differences between this compound and sunitinib in their mechanisms of action and their current standing in preclinical and clinical research, particularly concerning renal cell carcinoma. Sunitinib is a potent, multi-targeted inhibitor with proven efficacy in RCC models and clinical practice. Its broad-spectrum inhibition of key RTKs involved in angiogenesis and tumor cell proliferation provides a strong rationale for its use.
This compound, based on available data, is a less potent and more selective inhibitor of VEGFR2. There is a clear lack of published evidence for its evaluation in any cancer models, including RCC. Therefore, for researchers investigating novel therapeutic strategies for renal cell carcinoma, sunitinib serves as a well-characterized benchmark, while the utility of this compound would require extensive foundational research to establish its potential efficacy and mechanism of action in this disease context.
References
A Comparative Analysis of SU5205 and Sorafenib in Hepatocellular Carcinoma
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the preclinical efficacy of SU5205 and the established multi-kinase inhibitor, sorafenib, in the context of Hepatocellular Carcinoma (HCC). While extensive data exists for sorafenib as a standard-of-care treatment, this document aims to juxtapose its performance with this compound, a VEGFR2 inhibitor, based on available preclinical information.
Disclaimer: Direct head-to-head comparative studies evaluating the efficacy of this compound and sorafenib in HCC are limited in the publicly available scientific literature. The following comparison is based on individual studies of each compound and general knowledge of their mechanisms of action. The data for this compound in HCC is notably sparse, and further dedicated research is required for a conclusive assessment.
Data Presentation: Quantitative Efficacy
The following table summarizes the available quantitative data on the efficacy of sorafenib in various HCC preclinical models. Due to the limited availability of specific studies on this compound in HCC, corresponding quantitative data is largely unavailable.
| Parameter | Sorafenib | This compound | Source |
| In Vitro Efficacy (IC50) | |||
| HepG2 cells | 4.5 - 10.9 µM | Data not available in HCC cell lines | [1] |
| Huh-7 cells | ~6 µM (at 48h) | Data not available in HCC cell lines | |
| PLC/PRF/5 cells | 6.3 µM | Data not available in HCC cell lines | |
| In Vivo Efficacy (Tumor Growth Inhibition) | |||
| PLC/PRF/5 Xenograft | 49% at 10 mg/kg; Complete inhibition at 30 mg/kg | Data not available in HCC xenograft models | |
| Huh7-EGFRvIII Xenograft | 32.9% inhibition | Data not available in HCC xenograft models | [2] |
| SMMC-7721 Xenograft | - | Data not available in HCC xenograft models | [2] |
| Target Kinase Inhibition (IC50) | |||
| VEGFR-2 | 90 nM | 9.6 µM | |
| B-Raf | 22 nM | Not applicable | |
| c-Raf | 6 nM | Not applicable | |
| PDGFR-β | 57 nM | Not applicable | |
| c-KIT | 7 nM | Not applicable | |
| FLT3 | 12 nM | Not applicable | |
| RET | 15 nM | Not applicable |
Signaling Pathways
The diagrams below illustrate the known signaling pathway of sorafenib in HCC and the putative pathway of this compound based on its targeted inhibition of VEGFR2.
Experimental Protocols
Detailed experimental protocols are crucial for the accurate assessment and comparison of therapeutic agents. Below are generalized methodologies for key experiments commonly employed in preclinical HCC research.
In Vitro Cell Proliferation Assay (MTT Assay)
This assay is used to assess the cytotoxic effect of a compound on cancer cells.
1. Cell Seeding:
-
HCC cell lines (e.g., HepG2, Huh-7, PLC/PRF/5) are cultured in appropriate media.
-
Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
2. Compound Treatment:
-
Prepare a series of dilutions of this compound and sorafenib in culture medium.
-
The existing medium is removed from the wells and replaced with medium containing the various concentrations of the test compounds. A control group receives medium with the vehicle (e.g., DMSO) only.
-
The plates are incubated for a specified period, typically 24, 48, or 72 hours.
3. MTT Addition and Incubation:
-
After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.
-
The plates are incubated for another 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.
4. Formazan Solubilization and Absorbance Measurement:
-
The medium is carefully removed, and 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
5. Data Analysis:
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells.
-
The IC50 value (the concentration of the drug that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the drug concentration and fitting the data to a dose-response curve.
Western Blot Analysis
This technique is used to detect and quantify specific proteins in a cell lysate, which can help elucidate the mechanism of action of a drug.
1. Protein Extraction:
-
HCC cells are treated with this compound, sorafenib, or vehicle for a specified time.
-
Cells are washed with ice-cold PBS and then lysed using a RIPA buffer containing protease and phosphatase inhibitors.
-
The cell lysates are centrifuged to pellet the cell debris, and the supernatant containing the protein is collected.
2. Protein Quantification:
-
The total protein concentration in each lysate is determined using a protein assay, such as the BCA or Bradford assay.
3. Gel Electrophoresis:
-
Equal amounts of protein (e.g., 20-30 µg) from each sample are mixed with Laemmli sample buffer and heated to denature the proteins.
-
The samples are loaded onto a polyacrylamide gel (SDS-PAGE) and separated by electrophoresis based on their molecular weight.
4. Protein Transfer:
-
The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
5. Immunoblotting:
-
The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
The membrane is then incubated with a primary antibody specific to the target protein (e.g., phosphorylated ERK, Akt, or VEGFR2).
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
6. Detection:
-
A chemiluminescent substrate is added to the membrane, which reacts with the enzyme on the secondary antibody to produce light.
-
The light signal is captured using an imaging system, and the intensity of the bands, which corresponds to the amount of the target protein, is quantified. A loading control protein (e.g., GAPDH or β-actin) is used to normalize the data.
In Vivo Xenograft Model
This model is used to evaluate the anti-tumor efficacy of a compound in a living organism.
1. Cell Implantation:
-
Immunocompromised mice (e.g., nude or SCID mice) are used.
-
A suspension of HCC cells (e.g., 1-5 x 10^6 cells) in a suitable medium (e.g., Matrigel) is injected subcutaneously into the flank of each mouse.
2. Tumor Growth and Treatment Initiation:
-
The tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
The mice are then randomly assigned to different treatment groups: vehicle control, this compound, and sorafenib.
-
The drugs are administered according to a predetermined schedule and route (e.g., oral gavage daily).
3. Monitoring Tumor Growth and Animal Health:
-
Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers. The formula (Length x Width²) / 2 is commonly used to calculate tumor volume.
-
The body weight and general health of the mice are also monitored throughout the study.
4. Study Termination and Analysis:
-
The study is terminated when the tumors in the control group reach a predetermined size or after a specific duration of treatment.
-
At the end of the study, the mice are euthanized, and the tumors are excised and weighed.
-
The percentage of tumor growth inhibition is calculated for each treatment group relative to the control group.
-
The tumors can be further analyzed by immunohistochemistry or western blotting to assess the in vivo mechanism of action of the drugs.
References
Confirming SU5205's Specificity for VEGFR2: A Comparative Guide
For researchers and drug development professionals, verifying the specific molecular target of a small molecule inhibitor is a critical step in preclinical evaluation. This guide provides a comprehensive comparison of experimental methods to confirm that SU5205 specifically targets Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis. We present supporting data, detailed protocols for key experiments, and a comparative analysis with other well-established VEGFR2 inhibitors.
Mechanism of Action of this compound
This compound is a small molecule inhibitor that targets the ATP-binding site of the VEGFR2 tyrosine kinase domain. By competitively inhibiting ATP binding, this compound prevents the autophosphorylation of the receptor upon binding of its ligand, VEGF-A. This blockade of phosphorylation abrogates the downstream signaling cascades that lead to endothelial cell proliferation, migration, and survival, which are all critical processes in angiogenesis. This compound has a reported half-maximal inhibitory concentration (IC50) of 9.6 µM for VEGFR2[1].
Comparative Analysis of VEGFR2 Inhibitors
To contextualize the activity of this compound, it is essential to compare its potency with other known VEGFR2 inhibitors. The following table summarizes the IC50 values for this compound and several alternative inhibitors against VEGFR2 and other common off-target kinases. It is important to note that IC50 values can vary between different assay formats and conditions.
| Inhibitor | VEGFR2 IC50 | Other Kinase IC50s | Reference(s) |
| This compound | 9.6 µM | Not widely reported in selectivity panels | [1] |
| Axitinib | 0.2 nM | PDGFRβ (1.6 nM), c-Kit (1.7 nM) | [2] |
| Sunitinib | 80 nM | PDGFRβ (2 nM), c-Kit | [3][4][5] |
| Sorafenib | 90 nM | Raf-1 (6 nM), B-Raf (22 nM), PDGFRβ (57 nM), c-Kit (68 nM) | [6][7][8] |
Experimental Protocols to Confirm VEGFR2 Targeting
To experimentally validate that this compound specifically targets VEGFR2, a series of in vitro and in vivo assays should be performed.
In Vitro Kinase Assay
This assay directly measures the ability of this compound to inhibit the enzymatic activity of purified recombinant VEGFR2 kinase.
Objective: To determine the IC50 value of this compound for VEGFR2 kinase activity.
Materials:
-
Recombinant human VEGFR2 kinase domain
-
Poly (Glu, Tyr) 4:1 peptide substrate
-
Adenosine triphosphate (ATP), [γ-³²P]ATP or ADP-Glo™ Kinase Assay Kit
-
This compound and control inhibitors (e.g., Axitinib, Sunitinib)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
96-well plates
-
Scintillation counter or luminometer
Protocol:
-
Prepare serial dilutions of this compound and control inhibitors in DMSO, then dilute further in assay buffer.
-
In a 96-well plate, add the kinase, peptide substrate, and inhibitor solution.
-
Initiate the kinase reaction by adding ATP (and [γ-³²P]ATP if using radioactivity).
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid for radioactive assay or ADP-Glo™ Reagent).
-
For radioactive assays, transfer the reaction mixture to a phosphocellulose filter plate, wash to remove unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.
-
For ADP-Glo™ assays, measure the luminescence according to the manufacturer's protocol.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Cellular VEGFR2 Autophosphorylation Assay
This assay assesses the ability of this compound to inhibit VEGFR2 autophosphorylation in a cellular context.
Objective: To confirm that this compound can inhibit VEGF-induced VEGFR2 phosphorylation in endothelial cells.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium (EGM-2)
-
Basal medium for starvation (e.g., EBM-2 with 0.5% FBS)
-
Recombinant human VEGF-A
-
This compound and control inhibitors
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies: anti-phospho-VEGFR2 (Tyr1175), anti-total VEGFR2, and a loading control (e.g., anti-GAPDH)
-
Secondary antibodies (HRP-conjugated)
-
Enhanced chemiluminescence (ECL) substrate
Protocol:
-
Seed HUVECs in culture plates and grow to 80-90% confluency.
-
Starve the cells in basal medium for 4-6 hours.
-
Pre-treat the cells with various concentrations of this compound or control inhibitors for 1-2 hours.
-
Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for 10-15 minutes.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with the primary antibody against phospho-VEGFR2.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate.
-
Strip the membrane and re-probe for total VEGFR2 and the loading control to ensure equal protein loading.
-
Quantify the band intensities to determine the inhibition of VEGFR2 phosphorylation.
In Vivo Angiogenesis Models
In vivo models are crucial for evaluating the anti-angiogenic efficacy of this compound.
1. Matrigel Plug Assay
Objective: To assess the effect of this compound on VEGF-induced angiogenesis in vivo.
Materials:
-
Matrigel
-
Recombinant human VEGF-A
-
This compound or vehicle control
-
Mice (e.g., C57BL/6 or nude mice)
-
CD31 antibody for immunohistochemistry
Protocol:
-
Mix ice-cold Matrigel with VEGF-A and either this compound or vehicle.
-
Subcutaneously inject the Matrigel mixture into the flanks of the mice. The Matrigel will form a solid plug at body temperature.
-
Administer this compound or vehicle to the mice systemically (e.g., via oral gavage or intraperitoneal injection) for a defined period (e.g., 7-14 days).
-
Excise the Matrigel plugs, fix, and embed in paraffin.
-
Section the plugs and perform immunohistochemistry for the endothelial cell marker CD31 to visualize blood vessels.
-
Quantify the microvessel density within the plugs to assess the inhibition of angiogenesis.
2. Tumor Xenograft Model
Objective: To evaluate the anti-tumor and anti-angiogenic activity of this compound in a tumor-bearing mouse model.
Materials:
-
Tumor cell line that expresses high levels of VEGF (e.g., human colorectal carcinoma HCT116)
-
Immunocompromised mice (e.g., nude mice)
-
This compound or vehicle control
-
Calipers for tumor measurement
-
CD31 antibody for immunohistochemistry
Protocol:
-
Inject tumor cells subcutaneously into the flanks of the mice.
-
Once tumors reach a palpable size, randomize the mice into treatment groups.
-
Administer this compound or vehicle daily.
-
Measure tumor volume regularly with calipers.
-
At the end of the study, excise the tumors.
-
Perform immunohistochemistry on tumor sections using an anti-CD31 antibody to quantify microvessel density.
-
Compare tumor growth and microvessel density between the this compound-treated and vehicle-treated groups.
Visualizing Key Pathways and Workflows
To further clarify the experimental logic and biological context, the following diagrams are provided.
Caption: VEGFR2 Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for confirming this compound's specificity for VEGFR2.
References
- 1. Using a zebrafish xenograft tumor model to compare the efficacy and safety of VEGFR-TKIs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 3. Matrigel Plug Angiogenesis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. In vivo Matrigel Plug Angiogenesis Assay [en.bio-protocol.org]
- 5. dovepress.com [dovepress.com]
- 6. In vivo Matrigel Plug Angiogenesis Assay [bio-protocol.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of SU5205 and Semaxanib (SU5416): VEGFR Inhibitors in Focus
For researchers, scientists, and drug development professionals, this guide provides a detailed comparative analysis of two structurally similar vascular endothelial growth factor receptor (VEGFR) inhibitors: SU5205 and semaxanib (SU5416). This document outlines their biochemical and cellular activities, presents detailed experimental protocols, and visualizes key signaling pathways and workflows.
Introduction
This compound and semaxanib (SU5416) are synthetic indolin-2-one derivatives developed as inhibitors of VEGFR-2 (also known as KDR or Flk-1), a key mediator of angiogenesis. Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. By targeting VEGFR-2, these small molecules aim to inhibit the signaling cascade that promotes endothelial cell proliferation, migration, and survival, thereby cutting off the blood supply to tumors. While structurally related, a significant difference in their inhibitory potency has been reported, with semaxanib being approximately 87 times more effective than this compound in inhibiting VEGFR2.[1][2] This guide delves into the available experimental data to provide a clear comparison of these two compounds.
Data Presentation
Biochemical Activity
The following table summarizes the in vitro inhibitory activities of this compound and semaxanib against various protein kinases. The data highlights the higher potency of semaxanib for VEGFR2.
| Compound | Target | IC50 (µM) | Notes |
| This compound | VEGFR2 (FLK-1) | 9.6[3] | Cell-free assay. |
| Semaxanib (SU5416) | VEGFR2 (Flk-1/KDR) | 1.23[4] | Cell-free assay. |
| VEGFR2 (Flk-1) phosphorylation | 1.04[4] | In Flk-1-overexpressing NIH 3T3 cells. | |
| PDGFRβ | 20.3[4] | In NIH 3T3 cells. | |
| c-Kit | >10 | Weak inhibition. | |
| EGFR | >100 | No significant inhibition. | |
| InsR | >100 | No significant inhibition. | |
| FGFR | >100 | No significant inhibition. |
Cellular Activity
This table presents the effects of this compound and semaxanib on cellular processes, primarily cell proliferation (mitogenesis). Semaxanib demonstrates potent, selective inhibition of VEGF-driven mitogenesis in endothelial cells.
| Compound | Assay | Cell Type | IC50 (µM) | Notes |
| This compound | VEGF-induced endothelial mitogenesis | Not specified | 5.1[3] | Ligand-induced proliferation assay. |
| Semaxanib (SU5416) | VEGF-driven mitogenesis | HUVECs | 0.04[5] | [³H]thymidine or BrdUrd incorporation assay. |
| FGF-driven mitogenesis | HUVECs | 50[5] | Demonstrates selectivity for VEGF-driven proliferation. | |
| Growth of various tumor cell lines | C6 glioma, Calu 6 lung carcinoma, A375 melanoma, A431 epidermoid carcinoma, SF767T glioma | >20[4] | Indicates a primary anti-angiogenic, rather than direct cytotoxic, effect. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize inhibitors like this compound and semaxanib.
VEGFR2 Kinase Assay (ELISA-based)
This protocol describes a method to determine the in vitro inhibitory activity of a compound against VEGFR2 autophosphorylation.
-
Plate Coating: Polystyrene ELISA plates are pre-coated with a monoclonal antibody specific for the VEGFR2 (Flk-1) receptor.
-
Receptor Immunolocalization: Solubilized membranes from NIH 3T3 cells overexpressing the Flk-1 receptor are added to the antibody-coated plates and incubated overnight at 4°C to allow the receptor to bind to the antibody.
-
Compound Addition: Serial dilutions of the test compound (e.g., semaxanib) are prepared and added to the wells containing the immunolocalized receptor.
-
Initiation of Autophosphorylation: The autophosphorylation reaction is initiated by adding a solution containing ATP to each well. The reaction is allowed to proceed for 60 minutes at room temperature.
-
Stopping the Reaction: The reaction is stopped by the addition of EDTA.
-
Detection of Phosphorylation: The level of receptor autophosphorylation is quantified using a biotinylated anti-phosphotyrosine monoclonal antibody. The plate is incubated with this antibody, followed by washing to remove unbound antibody.
-
Signal Generation: Avidin-conjugated horseradish peroxidase (HRP) is added to the wells, followed by a substrate solution (e.g., TMB). The HRP catalyzes a colorimetric reaction.
-
Data Analysis: The absorbance is read using a microplate reader. The IC50 value is calculated by plotting the percentage of inhibition against the compound concentration.
Cell Proliferation Assay (BrdU Incorporation)
This protocol outlines a method to assess the effect of an inhibitor on VEGF-induced endothelial cell proliferation.
-
Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded in 96-well plates at a density of 1 x 10⁴ cells per well in F-12K medium containing 0.5% fetal bovine serum (FBS). The cells are incubated for 24 hours at 37°C to induce quiescence.
-
Compound Treatment: Serial dilutions of the test compound are prepared in a medium containing 1% DMSO and added to the cells for 2 hours. The final DMSO concentration should be kept constant (e.g., 0.25%).
-
Mitogen Stimulation: A mitogenic concentration of VEGF (e.g., 5-20 ng/mL) is added to the wells to stimulate cell proliferation. A control group without VEGF stimulation is also included.
-
BrdU Labeling: After 24 hours of incubation with the mitogen, 5-bromo-2'-deoxyuridine (BrdU), a thymidine analog, is added to each well. The cells are incubated for an additional 24 hours to allow for BrdU incorporation into the DNA of proliferating cells.
-
Detection: The amount of incorporated BrdU is quantified using a commercial BrdU ELISA kit according to the manufacturer's instructions. This typically involves fixing the cells, denaturing the DNA, and using an anti-BrdU antibody conjugated to an enzyme for colorimetric detection.
-
Data Analysis: The absorbance is measured, and the IC50 value is determined by comparing the proliferation in the presence of the inhibitor to the proliferation of the VEGF-stimulated control.
Mandatory Visualization
Signaling Pathway Diagram
Caption: VEGFR2 signaling pathway and the inhibitory action of this compound and semaxanib.
Experimental Workflow Diagram
Caption: General experimental workflow for evaluating kinase inhibitors.
Conclusion
The comparative analysis of this compound and semaxanib (SU5416) clearly demonstrates the superior potency of semaxanib as a VEGFR2 inhibitor.[1][2] While both compounds share a common structural scaffold and mechanism of action, the significantly lower IC50 values of semaxanib in both biochemical and cellular assays indicate a more effective inhibition of the VEGF signaling pathway. The selectivity profile of semaxanib, with its pronounced preference for VEGFR2 over other kinases like PDGFRβ and its lack of direct cytotoxicity to tumor cells, underscores its targeted anti-angiogenic properties.[4]
For researchers in the field of angiogenesis and cancer drug development, semaxanib represents a more potent tool for studying the biological effects of VEGFR2 inhibition. The detailed experimental protocols provided in this guide offer a foundation for the consistent and reproducible evaluation of these and other kinase inhibitors. Further research into the broader kinase selectivity and cellular effects of this compound would be beneficial for a more complete comparative understanding.
References
- 1. Study of differences in the VEGFR2 inhibitory activities between semaxanib and this compound using 3D-QSAR, docking, and molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bioagilytix.com [bioagilytix.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validating SU5205's Anti-Tumor Efficacy in 3D Spheroids: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of SU5205 with alternative VEGFR2 inhibitors, Sunitinib and Sorafenib, for validating anti-tumor effects using 3D spheroid models. The following sections detail experimental data, protocols, and key signaling pathways.
Comparative Efficacy of VEGFR2 Inhibitors
Cell Viability (IC50) Data
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values for this compound in various 2D cancer cell lines and for Sunitinib and Sorafenib in 3D spheroid models.
| Compound | Model System | Cell Line(s) | IC50 (µM) |
| This compound | 2D Monolayer | Various Cancer Cell Lines | Data not available in a consolidated format. IC50 values are cell line dependent and would require specific experimental determination. |
| Sunitinib | 3D Spheroid | Glioblastoma (U-87MG) | Significant impact on spheroid growth at 0.1 and 0.5 µM[1][2] |
| 3D Spheroid | Hepatic Spheroids | ~5 µM[3] | |
| Sorafenib | 3D Spheroid | Hepatocellular Carcinoma (HepG2) | Dose-dependent antiproliferative effect[4][5] |
| 2D Monolayer | Osteosarcoma (Various) | 2 - 5 µM |
Note: The efficacy of anti-tumor agents can be significantly different in 3D models compared to 2D cultures due to factors like drug penetration and cellular heterogeneity.
Apoptosis Induction
Apoptosis, or programmed cell death, is a key mechanism through which anti-cancer agents exert their effects. The following table provides a qualitative comparison of the apoptotic potential of the three inhibitors.
| Compound | Assay | Model System | Result |
| This compound | Caspase-3/7 Activation | 2D Cell Culture | Expected to induce apoptosis via VEGFR2 inhibition, leading to downstream signaling changes. |
| Sunitinib | Annexin V Staining | 3D Spheroid | Induces apoptotic cell death[1] |
| Sorafenib | Not Specified | 3D Spheroid | Induces cell death |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following are detailed protocols for key experiments used to validate the anti-tumor effects of kinase inhibitors in 3D spheroids.
3D Tumor Spheroid Formation
Objective: To generate uniform 3D tumor spheroids for subsequent drug treatment and analysis.
Materials:
-
Cancer cell line of choice
-
Complete cell culture medium
-
Ultra-low attachment round-bottom 96-well plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Culture cancer cells to ~80% confluency in standard tissue culture flasks.
-
Trypsinize and resuspend the cells in complete culture medium to create a single-cell suspension.
-
Determine the cell concentration using a hemocytometer or automated cell counter.
-
Dilute the cell suspension to the desired seeding density (typically 1,000-5,000 cells per well, to be optimized for each cell line).
-
Pipette the cell suspension into each well of an ultra-low attachment 96-well plate.
-
Centrifuge the plate at a low speed (e.g., 300 x g) for 5 minutes to facilitate cell aggregation at the bottom of the well.
-
Incubate the plate at 37°C in a 5% CO2 incubator. Spheroids will typically form within 2-4 days.
-
Monitor spheroid formation and growth daily using a light microscope.
Cell Viability Assay (CellTiter-Glo® 3D)
Objective: To quantify the viability of cells within 3D spheroids after treatment with anti-tumor agents.[6][7][8]
Materials:
-
3D tumor spheroids in a 96-well plate
-
Plate shaker
-
Luminometer
Procedure:
-
Treat the established spheroids with varying concentrations of this compound, Sunitinib, Sorafenib, or a vehicle control for the desired duration (e.g., 72 hours).
-
Equilibrate the 96-well plate containing the spheroids to room temperature for approximately 30 minutes.[7]
-
Add a volume of CellTiter-Glo® 3D Reagent equal to the volume of culture medium in each well.[7]
-
Place the plate on a plate shaker and mix for 5 minutes to induce cell lysis.[7]
-
Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.[7]
-
Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ATP, which is indicative of the number of viable cells.
Apoptosis Assay (Caspase-Glo® 3D/7)
Objective: To measure the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway, within the 3D spheroids.[9][10][11][12]
Materials:
-
3D tumor spheroids in a white-walled 96-well plate
-
Plate shaker
-
Luminometer
Procedure:
-
Treat the established spheroids with the test compounds as described for the viability assay.
-
Add a volume of Caspase-Glo® 3D/7 Reagent equal to the volume of culture medium in each well.[9][12]
-
Mix the contents by placing the plate on a shaker for 30-60 seconds.
-
Incubate the plate at room temperature for 30 minutes to 3 hours.[9]
-
Measure the luminescence. The signal is proportional to the amount of caspase-3/7 activity.
Western Blot Analysis of Signaling Pathways
Objective: To analyze the protein expression and phosphorylation status of key components of the VEGFR2 signaling pathway in response to inhibitor treatment.[13][14][15]
Materials:
-
Treated 3D tumor spheroids
-
Ice-cold PBS
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
Cell scraper
-
Microcentrifuge
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-VEGFR2, anti-VEGFR2, anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
After treatment, carefully aspirate the culture medium from the wells containing the spheroids.
-
Wash the spheroids gently with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer to each well and incubate on ice for 15-30 minutes, with occasional agitation, to lyse the spheroids. For dense spheroids, mechanical disruption (e.g., pipetting or sonication) may be necessary.[15]
-
Collect the lysates and centrifuge at high speed (e.g., 14,000 x g) at 4°C for 15 minutes to pellet cellular debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
Signaling Pathways and Experimental Workflow
Understanding the underlying molecular mechanisms is crucial for evaluating the efficacy of targeted therapies. The following diagrams, generated using Graphviz, illustrate the VEGFR2 signaling pathway and the experimental workflow for validating anti-tumor effects in 3D spheroids.
References
- 1. Effect of sunitinib derivatives on glioblastoma single-cell migration and 3D cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. CellTiter-Glo® 3D Cell Viability Assay Protocol [promega.jp]
- 7. promega.com [promega.com]
- 8. promega.com [promega.com]
- 9. promega.com [promega.com]
- 10. Caspase-Glo® 3/7 3D Assay Technical Manual [promega.com]
- 11. Caspase-Glo® 3/7 3D Assay [promega.com]
- 12. ulab360.com [ulab360.com]
- 13. 3D Culture Protocol for Testing Gene Knockdown Efficiency and Cell Line Derivation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Comparative Analysis of SU5205 Activity Across Diverse Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the activity of SU5205, a known inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), across different cell lines. The information presented herein is intended to support researchers and drug development professionals in evaluating the potential of this compound as a therapeutic agent. This document summarizes key experimental data, details relevant methodologies, and visualizes the underlying biological pathways and experimental workflows.
Quantitative Analysis of this compound Inhibitory Activity
This compound primarily exerts its biological effects by inhibiting the kinase activity of VEGFR2, a key receptor tyrosine kinase involved in angiogenesis. The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. While comprehensive data on the IC50 values of this compound across a wide variety of cell lines is limited in publicly available literature, the following data points have been reported:
| Assay Type/Cell Line | IC50 (µM) | Reference |
| Cell-free VEGFR2 (FLK-1) kinase assay | 9.6 | [1] |
| VEGF-induced endothelial mitogenesis | 5.1 | [1] |
Note: The specific endothelial cell line used for the mitogenesis assay was not specified in the available literature. Further research is required to establish a broader profile of this compound activity across a diverse panel of cancer and normal cell lines.
Mechanism of Action: Inhibition of the VEGFR2 Signaling Pathway
This compound functions as an inhibitor of VEGFR2. Upon binding of its ligand, primarily Vascular Endothelial Growth Factor A (VEGF-A), VEGFR2 dimerizes and autophosphorylates specific tyrosine residues in its intracellular domain. This phosphorylation event initiates a cascade of downstream signaling pathways that are crucial for endothelial cell proliferation, migration, survival, and vascular permeability – all critical processes in angiogenesis. By blocking the ATP-binding site of the VEGFR2 kinase domain, this compound prevents this initial phosphorylation step, thereby inhibiting the entire downstream signaling cascade.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of SU5205: Ensuring Laboratory Safety and Compliance
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring a safe laboratory environment and maintaining regulatory compliance. This guide provides essential safety and logistical information for the disposal of SU5205, a VEGFR2 inhibitor used in research. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this document emphasizes a cautious approach based on general best practices for handling potent kinase inhibitors.
I. Compound Data and Hazard Information
| Identifier | CAS Number | Molecular Formula | Molecular Weight | GHS Hazard Classification |
| This compound | 341031-53-6 | C15H13N3O2 | 267.28 g/mol | Data not available |
Note: The absence of specific GHS (Globally Harmonized System of Classification and Labelling of Chemicals) data necessitates handling this compound as a potentially hazardous substance. Users should always consult with their institution's Environmental Health and Safety (EHS) department for specific guidance.
II. Personal Protective Equipment (PPE) and Safe Handling
When handling this compound in any form (solid or in solution), strict adherence to safety protocols is mandatory to minimize exposure risk.
-
Engineering Controls: Always handle this compound in a certified chemical fume hood or other approved ventilated enclosure to prevent inhalation of dust or aerosols.
-
Personal Protective Equipment:
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use compatible chemical-resistant gloves (e.g., nitrile). Consult your institution's glove compatibility chart.
-
Body Protection: A lab coat is required. For larger quantities or when there is a risk of splashing, consider additional protective clothing such as an apron or coveralls.
-
-
Hygiene: Wash hands thoroughly with soap and water after handling the compound, before leaving the laboratory, and before eating, drinking, or smoking.
III. Step-by-Step Disposal Procedure for this compound
The following procedure outlines the recommended steps for the disposal of this compound waste. This protocol is based on general guidelines for the disposal of hazardous chemical waste and should be adapted to comply with local, state, and federal regulations.
Step 1: Waste Segregation and Collection
-
Solid Waste:
-
Collect all disposable materials contaminated with this compound, such as pipette tips, weighing papers, and contaminated gloves, in a designated, leak-proof hazardous waste container.
-
Do not mix solid waste with liquid waste.
-
-
Liquid Waste:
-
Collect all solutions containing this compound in a separate, clearly labeled, and sealed hazardous waste container.
-
Do not dispose of this compound solutions down the drain.[1]
-
If this compound is dissolved in a flammable solvent, the waste must be managed as both hazardous and flammable.
-
Step 2: Container Labeling
-
All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste".[2]
-
The full chemical name: "this compound".
-
The CAS Number: "341031-53-6".
-
An approximate concentration and volume of the waste.
-
The date the waste was first added to the container.
-
The name of the principal investigator or laboratory contact.
-
Step 3: Storage of Hazardous Waste
-
Store waste containers in a designated, secure, and well-ventilated satellite accumulation area within the laboratory.
-
Ensure containers are kept closed except when adding waste.[2]
-
Segregate the this compound waste container from incompatible materials. While specific incompatibilities for this compound are not known, as a general precaution, store it away from strong oxidizing agents, strong acids, and strong bases.
Step 4: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Do not attempt to transport hazardous waste outside of the laboratory.
Step 5: Decontamination of Glassware and Equipment
-
Triple Rinsing: All non-disposable glassware and equipment that has come into contact with this compound should be triple-rinsed.
-
The first rinse should be with a suitable solvent that can dissolve this compound. Collect this rinsate as hazardous liquid waste.[2][3]
-
Subsequent rinses can be with an appropriate cleaning solution or water. This rinsate may also need to be collected as hazardous waste, depending on institutional policies.
-
IV. Experimental Protocol: Preparation of this compound Waste for Disposal
This protocol details the steps for preparing both solid and liquid this compound waste for collection by EHS.
-
Objective: To safely collect and label this compound waste for proper disposal.
-
Materials:
-
Designated solid and liquid hazardous waste containers (provided by EHS).
-
Hazardous waste labels.
-
Personal Protective Equipment (PPE) as specified in Section II.
-
Solvent for initial rinsing of glassware (e.g., DMSO, ethanol).
-
-
Procedure:
-
Solid Waste Collection:
-
At the end of each experiment, carefully place all this compound-contaminated disposable items into the designated solid waste container.
-
Ensure the container is kept closed when not in use.
-
-
Liquid Waste Collection:
-
Carefully pour all this compound-containing solutions into the designated liquid waste container using a funnel.
-
Securely cap the container immediately after adding the waste.
-
-
Glassware Decontamination:
-
Rinse any non-disposable glassware that contained this compound with a small amount of a suitable solvent.
-
Pour the solvent rinsate into the liquid hazardous waste container.
-
Repeat the rinse two more times, collecting the rinsate as hazardous waste.
-
-
Labeling:
-
Once a waste container is full or ready for disposal, complete a hazardous waste label with all required information.
-
Affix the label securely to the container.
-
-
Storage and Pickup:
-
Move the labeled, sealed container to your laboratory's designated satellite accumulation area.
-
Follow your institutional procedures to request a waste pickup from EHS.
-
-
V. Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
Essential Safety and Operational Guide for Handling SU5205
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety and logistical information for the handling and disposal of SU5205 (CAS No. 3476-86-6), a VEGFR2 inhibitor. The following procedural guidance is designed to ensure the safe execution of laboratory operations involving this compound.
Personal Protective Equipment (PPE)
Given that the toxicological properties of this compound have not been fully investigated, stringent adherence to PPE protocols is mandatory to minimize exposure risk.[1] The following table outlines the required PPE for handling this compound.
| PPE Category | Item | Specifications and Rationale |
| Eye and Face Protection | Safety Glasses with Side Shields or Goggles | Essential to prevent eye contact with this compound powder or solutions. |
| Face Shield | Recommended when there is a significant risk of splashes or aerosol generation. | |
| Hand Protection | Chemical-resistant Gloves (e.g., Nitrile) | Must be worn at all times when handling the compound or contaminated surfaces. Inspect gloves for integrity before use and change them frequently. |
| Skin and Body Protection | Laboratory Coat | A standard lab coat is required to protect street clothing and skin from contamination. |
| Chemical-resistant Apron or Coveralls | Recommended for large-scale operations or when there is a higher risk of significant spills. | |
| Respiratory Protection | NIOSH-approved Respirator | Required when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of dust. The type of respirator (e.g., N95, or a respirator with organic vapor cartridges) should be selected based on a formal risk assessment. |
Storage and Handling
Proper storage and handling are crucial to maintain the integrity of this compound and to ensure the safety of laboratory personnel.
| Parameter | Guideline | Rationale |
| Storage Temperature | -20°C | Recommended for long-term storage to maintain compound stability. |
| Storage Conditions | Store in a tightly sealed container in a dry and well-ventilated area. | Protects the compound from moisture and atmospheric contaminants. |
| Light Sensitivity | No specific data available, but as a general precaution for research compounds, store in an opaque or amber vial to protect from light. | Prevents potential photodegradation. |
| Incompatibilities | Strong oxidizing agents. | To avoid potentially hazardous reactions. |
| Handling Location | All handling of the solid compound and preparation of solutions should be conducted in a certified chemical fume hood. | Minimizes the risk of inhalation and systemic exposure. |
First Aid Measures
In the event of exposure to this compound, immediate and appropriate first aid is critical.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 1-2 glasses of water to drink. Seek immediate medical attention. |
Operational Plan for Safe Handling
The following step-by-step protocol outlines the safe handling of this compound from receipt to experimental use.
Experimental Workflow for this compound Handling
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste and disposed of according to institutional and local regulations.
| Waste Type | Disposal Procedure |
| Unused Solid this compound | Collect in a clearly labeled, sealed container for hazardous chemical waste. |
| This compound Solutions | Collect in a designated, sealed, and labeled hazardous liquid waste container. Do not pour down the drain. |
| Contaminated Labware (e.g., pipette tips, tubes) | Place in a designated hazardous solid waste container. |
| Contaminated PPE (e.g., gloves, disposable lab coat) | Bag and dispose of as hazardous solid waste. |
Potential Hazards of VEGFR2 Inhibitors
While specific toxicological data for this compound is unavailable, it is prudent to consider the known hazards associated with other small molecule VEGFR2 inhibitors. This information provides an indication of potential health effects.
| Toxicity Type | Examples in Other VEGFR2 Inhibitors | Potential Relevance to this compound |
| Cardiovascular | Hypertension, cardiac dysfunction, thromboembolic events. | As a VEGFR2 inhibitor, this compound may have the potential to affect blood pressure and cardiovascular function. |
| Dermatological | Hand-foot skin reaction, rash, hair depigmentation. | Skin-related toxicities are common with this class of compounds. |
| Gastrointestinal | Diarrhea, nausea, vomiting, stomatitis. | Gastrointestinal disturbances are frequently observed with VEGFR2 inhibitors. |
| Hepatic | Elevated liver enzymes, potential for liver injury. | Monitoring of liver function may be advisable during prolonged studies. |
| Endocrine | Hypothyroidism. | Some VEGFR2 inhibitors can interfere with thyroid function. |
This compound Handling and Disposal Workflow
The following diagram provides a comprehensive overview of the entire lifecycle of this compound in the laboratory, from receipt to final disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
